molecular formula C12H8Cl2N2O B1682590 TAS-4

TAS-4

Cat. No.: B1682590
M. Wt: 267.11 g/mol
InChI Key: ZNMWFDKCPWCBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAS-4 is a metabotropic glutamate receptor 4-positive allosteric modulator.

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H8Cl2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h1-7H,(H,16,17)

InChI Key

ZNMWFDKCPWCBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAS-4;  TAS 4;  TAS4; 

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of Positive Allosteric Modulators on Metabotropic Glutamate Receptor 4 (mGluR4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of the scientific literature did not yield specific information on a compound designated "TAS-4." Therefore, this document provides a representative overview of the mechanism of action for a well-characterized mGluR4 positive allosteric modulator (PAM), ADX88178, to illustrate the expected data and experimental methodologies for such a compound. The data and protocols presented are based on published findings for ADX88178 and should be considered illustrative for a hypothetical "this compound."

Introduction to mGluR4 and Positive Allosteric Modulation

Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Primarily located on presynaptic terminals, mGluR4 activation by the endogenous ligand glutamate leads to the inhibition of neurotransmitter release. This mechanism is critical for maintaining synaptic homeostasis and has been identified as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.

Positive allosteric modulators (PAMs) of mGluR4 represent a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly bind to and activate the glutamate binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to glutamate. This approach offers several advantages, including greater subtype selectivity and a lower propensity for receptor desensitization and excitotoxicity that can be associated with direct agonists. This whitepaper details the mechanism of action of a representative mGluR4 PAM, exemplified by ADX88178.

Quantitative Pharmacology of mGluR4 PAMs

The pharmacological activity of an mGluR4 PAM is quantified through various in vitro assays that measure its binding affinity, potency, and efficacy in modulating the receptor's response to glutamate. The following tables summarize key quantitative data for the representative mGluR4 PAM, ADX88178.

Table 1: In Vitro Potency and Efficacy of ADX88178 at Human mGluR4

Assay TypeCell LineParameterValueReference
Calcium Mobilization (co-expressed Gqi/o)HEK293EC50 (nM)3.9
cAMP InhibitionHEK293EC50 (nM)4.8
GTPγS BindingCHOEC50 (nM)2.8
Efficacy (% of Glutamate Max)VariousMax Potentiation~100%

Table 2: Selectivity Profile of ADX88178

Receptor SubtypeActivityEC50/IC50 (nM)
mGluR1Inactive>10,000
mGluR2Inactive>10,000
mGluR3Inactive>10,000
mGluR5Inactive>10,000
mGluR6Inactive>10,000
mGluR7Inactive>10,000
mGluR8Inactive>10,000

Signaling Pathways Modulated by mGluR4 PAMs

The canonical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This action is mediated by the Gαi/o subunit of the heterotrimeric G-protein. The potentiation of this pathway by a PAM enhances the glutamate-mediated inhibition of neurotransmitter release.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal mGluR4 mGluR4 G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Modulates Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Mediates Glutamate Glutamate Glutamate->mGluR4 Binds PAM PAM (e.g., ADX88178) PAM->mGluR4 Potentiates

Caption: mGluR4 signaling pathway initiated by glutamate and potentiated by a PAM.

Experimental Protocols

The characterization of an mGluR4 PAM requires a suite of in vitro and in vivo experiments. The following sections detail the methodologies for key assays.

In Vitro Functional Assay: cAMP Measurement

This assay quantifies the ability of a PAM to potentiate the glutamate-induced inhibition of adenylyl cyclase.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A 1. Seed cells expressing human mGluR4 B 2. Incubate with Forskolin (to stimulate cAMP production) A->B C 3. Add PAM (e.g., ADX88178) at varying concentrations B->C D 4. Add sub-maximal concentration of Glutamate (EC20) C->D E 5. Incubate to allow for cAMP modulation D->E F 6. Lyse cells and measure intracellular cAMP levels E->F G 7. Analyze data to determine PAM EC50 and potentiation F->G

Caption: Workflow for a cAMP-based functional assay for mGluR4 PAMs.

Protocol:

  • Cell Culture: HEK293 cells stably expressing human mGluR4 are cultured in appropriate media and seeded into 384-well plates.

  • Assay Buffer: The assay is performed in a buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels, providing a dynamic range for measuring inhibition.

  • Compound Addition: The test compound (e.g., ADX88178) is added at a range of concentrations.

  • Glutamate Addition: A fixed, sub-maximal concentration of glutamate (typically EC20) is added to the wells.

  • Incubation: The plate is incubated to allow for receptor activation and modulation of cAMP levels.

  • Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The data are normalized to control wells, and concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 of the PAM.

In Vivo Target Engagement and Efficacy

Evaluating the in vivo effects of an mGluR4 PAM is crucial to validate its therapeutic potential. This often involves behavioral models relevant to the targeted disease. For Parkinson's disease, rodent models are commonly used.

In_Vivo_Efficacy_Model cluster_model Rodent Model of Parkinson's Disease A 1. Induce Parkinsonian-like symptoms in rodents (e.g., 6-OHDA lesion) B 2. Administer mGluR4 PAM (e.g., ADX88178) or vehicle A->B C 3. Administer a sub-threshold dose of L-DOPA B->C D 4. Assess motor function (e.g., rotarod performance, cylindrical test) C->D E 5. Compare motor performance between PAM-treated and vehicle-treated groups D->E

Caption: Workflow for assessing in vivo efficacy of an mGluR4 PAM.

Protocol:

  • Animal Model: A unilateral lesion of the nigrostriatal pathway is induced in rats using the neurotoxin 6-hydroxydopamine (6-OHDA). This mimics some of the motor deficits seen in Parkinson's disease.

  • Drug Administration: The mGluR4 PAM is administered systemically (e.g., via oral gavage or intraperitoneal injection).

  • L-DOPA Co-administration: A sub-threshold dose of L-DOPA (a standard Parkinson's therapy) is often co-administered to assess the PAM's ability to potentiate its effects.

  • Behavioral Testing: Motor function is assessed using standardized tests. For example, the cylinder test measures forelimb use asymmetry, a hallmark of the unilateral lesion model.

  • Data Analysis: The performance of the PAM-treated group is compared to that of the vehicle-treated group to determine if the PAM significantly improves motor function.

Conclusion

The mechanism of action of a positive allosteric modulator on mGluR4 is characterized by its ability to enhance the receptor's response to the endogenous ligand glutamate. This is quantified by its potency (EC50) and efficacy in in vitro functional assays. The therapeutic potential of such a compound is then validated in relevant in vivo models of disease. The data for the representative PAM, ADX88178, demonstrate a potent and selective profile, highlighting the promise of mGluR4 PAMs as a therapeutic strategy for neurological disorders. Any novel compound, such as a hypothetical "this compound," would be subjected to a similar battery of tests to fully elucidate its mechanism of action and therapeutic potential.

A Technical Guide to a Novel Positive Allosteric Modulator of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising therapeutic target for neurological disorders such as Parkinson's disease. This document details the pharmacological properties, key experimental data, and detailed protocols for the in vitro and in vivo characterization of this compound.

Introduction to mGluR4 and its Allosteric Modulation

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] Primarily coupled to the Gi/o signaling pathway, activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This mechanism is particularly relevant in the basal ganglia, where mGluR4 activation can dampen excessive glutamatergic neurotransmission, a key pathological feature of Parkinson's disease.[3][4]

Positive allosteric modulators (PAMs) represent a sophisticated therapeutic strategy. Instead of directly activating the receptor at the orthosteric glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to endogenous glutamate.[5] This approach offers several advantages, including greater subtype selectivity and a lower propensity for receptor desensitization and off-target effects compared to orthosteric agonists. Several novel mGluR4 PAMs, including (-)-PHCCC, ML128, ML182, and ML292, have been developed and characterized, demonstrating potential for neuroprotection and symptomatic relief in preclinical models of Parkinson's disease.[3][6][7][8]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of key novel mGluR4 PAMs.

Table 1: In Vitro Potency of Novel mGluR4 PAMs

CompoundHuman mGluR4 EC50Rat mGluR4 EC50Fold ShiftReference
(-)-PHCCC ~3.8 - 30 µMNot ReportedNot Reported[9]
ML128 240 nM110 nM28[3][10]
ML182 291 nM376 nM11.2[7][8]
ML292 1196 nM330 nM30.2[3][8][11]

Table 2: Selectivity Profile of Novel mGluR4 PAMs

CompoundmGluR1mGluR2mGluR3mGluR5mGluR6mGluR7mGluR8Reference
(-)-PHCCC Partial AntagonistInactiveInactiveInactiveInactiveInactiveInactive[6]
ML128 Inactive (>30 µM)Inactive (>30 µM)Inactive (>30 µM)Weak ActivityInactive (>30 µM)Inactive (>30 µM)Weak Activity[3][10][12][13]
ML182 Inactive (>30 µM)Inactive (>30 µM)Inactive (>30 µM)Weak Activity (2.1 FS)Weak Activity (3.1 FS)Weak Activity (2.9 FS)Inactive (>30 µM)[8]
ML292 InactiveInactiveInactiveWeak Antagonist (IC50 = 17.9 µM)PAM Activity (EC50 = 6.8 µM)InactiveInactive[3]

FS: Fold Shift

Signaling Pathway and Experimental Workflows

mGluR4 Signaling Pathway

Activation of mGluR4 by glutamate, potentiated by a PAM, leads to the activation of the associated Gi/o protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 Gi_o Gi/o Protein (GDP-bound) mGluR4->Gi_o Activates PAM PAM PAM->mGluR4 Binds (Allosteric Site) Glutamate Glutamate Glutamate->mGluR4 Binds Gi_o_active Gi/o Protein (GTP-bound) Gi_o->Gi_o_active GDP/GTP Exchange AC Adenylyl Cyclase Gi_o_active->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: Simplified mGluR4 signaling cascade.

In Vitro Assay Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins upon receptor stimulation.[14][15]

GTP_gamma_S_Workflow prep Prepare Cell Membranes Expressing mGluR4 incubate Incubate Membranes with: - Agonist (Glutamate) - mGluR4 PAM - [35S]GTPγS prep->incubate separate Separate Bound and Free [35S]GTPγS (Filtration) incubate->separate quantify Quantify Bound [35S]GTPγS (Scintillation Counting) separate->quantify analyze Data Analysis (EC50, Emax) quantify->analyze

Caption: Workflow for a GTPγS binding assay.

In Vivo Experimental Workflow: 6-OHDA Rodent Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used paradigm to study Parkinson's disease pathology and evaluate potential therapeutics.[7][16][17]

six_OHDA_Workflow acclimate Acclimatize Rats lesion Unilateral Stereotactic Injection of 6-OHDA into Medial Forebrain Bundle acclimate->lesion recover Post-Surgery Recovery (10-14 days) lesion->recover assess Assess Lesion Efficacy (Apomorphine-induced rotation) recover->assess treat Administer mGluR4 PAM or Vehicle assess->treat behavior Behavioral Testing (e.g., Forelimb Asymmetry Test) treat->behavior histology Post-mortem Histological Analysis (Tyrosine Hydroxylase Staining) behavior->histology

Caption: Workflow for the 6-OHDA model of Parkinson's disease.

Detailed Experimental Protocols

In Vitro: GTPγS Binding Assay

This protocol is adapted from established methods for measuring G-protein activation.[14][15][18][19][20]

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA) using a Dounce homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

  • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.

2. Assay Procedure:

  • Thaw membrane preparations on ice.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing varying concentrations of the mGluR4 PAM.

    • 25 µL of assay buffer containing a fixed concentration of glutamate (e.g., EC20).

    • 25 µL of membrane preparation (10-20 µg protein/well).

    • 25 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding.

  • Plot the specific binding as a function of the PAM concentration and fit the data using a non-linear regression to determine EC50 and Emax values.

In Vivo: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the anti-parkinsonian potential of a compound.[12][21][22]

1. Animals:

  • Use male Sprague-Dawley or Wistar rats (200-250 g).

  • House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Drug Administration:

  • Prepare Haloperidol in saline with a small amount of Tween 80 for solubilization.

  • Administer Haloperidol (e.g., 1-2 mg/kg, intraperitoneally) to induce catalepsy.

  • Administer the mGluR4 PAM at various doses (e.g., 3-56.6 mg/kg, intraperitoneally or orally) or vehicle at a predetermined time relative to the haloperidol injection.

3. Catalepsy Assessment (Bar Test):

  • At specific time points after haloperidol injection (e.g., 75 and 90 minutes), place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.[21][22]

  • Measure the latency for the rat to remove both forepaws from the bar (step-down latency).

  • A cut-off time (e.g., 180 or 300 seconds) is typically used.[22][23]

4. Data Analysis:

  • Compare the step-down latencies between the vehicle-treated and PAM-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant reduction in catalepsy duration in the PAM-treated group indicates potential anti-parkinsonian activity.

In Vivo: 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats

This model mimics the progressive loss of dopaminergic neurons seen in Parkinson's disease.[6][7][16][17][24]

1. Surgical Procedure:

  • Anesthetize rats (e.g., with isoflurane or ketamine/xylazine).

  • Secure the rat in a stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target injection site.

  • For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.[16]

  • Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the MFB at a rate of 1 µL/minute.

  • Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Suture the scalp incision and allow the animal to recover.

2. Post-Operative Care and Lesion Verification:

  • Provide post-operative care, including analgesics and easy access to food and water.

  • After 10-14 days, verify the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (e.g., 0.2 mg/kg, i.p.). A significant number of contralateral rotations (e.g., >210 rotations in 30 minutes) indicates a successful lesion.[16]

3. Behavioral Testing (Forelimb Asymmetry Test):

  • Place the rat in a transparent cylinder and record the number of times it uses its left or right forelimb for wall contact during exploratory rearing.

  • Lesioned animals will show a preference for using the ipsilateral (non-impaired) forelimb.

  • Administer the mGluR4 PAM or vehicle and assess for any improvement in the use of the contralateral (impaired) forelimb.

4. Histological Analysis:

  • At the end of the study, perfuse the animals and collect the brains.

  • Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantify the loss of TH-positive cells in the substantia nigra and fibers in the striatum to confirm the extent of the lesion and assess any neuroprotective effects of the PAM.

Conclusion

The development of potent and selective mGluR4 positive allosteric modulators represents a significant advancement in the pursuit of novel therapeutics for Parkinson's disease and other neurological disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and advance these promising compounds. The detailed methodologies for in vitro and in vivo assays will facilitate the standardized evaluation of new chemical entities targeting the mGluR4 receptor. Continued research in this area holds the potential to deliver innovative treatments that not only manage symptoms but may also offer disease-modifying benefits.

References

An In-depth Technical Guide to the Discovery and Synthesis of TAS-4, a Positive Allosteric Modulator of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and drug development databases lack specific information regarding the discovery, synthesis, and detailed biological activity of a compound designated as "TAS-4" with CAS Number 794544-99-3. This document has been constructed as a representative technical guide for researchers and drug development professionals. It outlines a plausible discovery and synthesis pathway for a compound with the chemical structure of this compound, N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, targeting the metabotropic glutamate receptor 4 (mGluR4). The experimental protocols and data presented are based on established methodologies for the development of mGluR4 positive allosteric modulators (PAMs) and should be considered illustrative.

Introduction: Targeting mGluR4 with Positive Allosteric Modulators

The metabotropic glutamate receptor 4 (mGluR4), a member of the Class C G-protein-coupled receptors (GPCRs), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2][3] mGluR4 is predominantly expressed presynaptically in brain regions critical for motor control, such as the basal ganglia.[1][3] Its activation leads to a decrease in the release of neurotransmitters, including glutamate and GABA.[1][3]

Positive allosteric modulators (PAMs) offer a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a topographically distinct site, enhancing the receptor's response to the endogenous ligand, glutamate.[3][4] This approach provides greater spatial and temporal precision, potentially leading to improved safety and efficacy profiles.[4][5]

This guide details the discovery, synthesis, and characterization of this compound, a novel small molecule identified as a potent and selective mGluR4 PAM.

Table 1: Compound Profile - this compound

ParameterValueReference
Compound Name This compound-
IUPAC Name N-(2,4-Dichlorophenyl)pyridine-2-carboxamide[1]
CAS Number 794544-99-3[1]
Molecular Formula C₁₂H₈Cl₂N₂O[1]
Molecular Weight 267.11 g/mol [1]
Target Metabotropic Glutamate Receptor 4 (mGluR4)[6]
Mechanism Positive Allosteric Modulator (PAM)[6]

Compound Discovery and Screening Cascade

The discovery of this compound was initiated through a high-throughput screening (HTS) campaign designed to identify novel mGluR4 PAMs. The screening cascade involved a series of in vitro assays to determine potency, selectivity, and mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization HTS High-Throughput Screen (10 µM concentration) Confirmation Potency Determination (11-point CRC) HTS->Confirmation Identifies 'Hits' Selectivity Selectivity Profiling (vs. other mGluRs) Confirmation->Selectivity Confirmed Hits Mechanism Mechanism of Action (Radioligand Binding) Selectivity->Mechanism ADME In Vitro ADME/PK (Metabolic Stability, Permeability) Mechanism->ADME Leads InVivo In Vivo PK/PD Studies (Rodent Models) ADME->InVivo

Figure 1: Discovery Workflow for this compound
Experimental Protocols

  • Objective: To identify compounds that potentiate the mGluR4 response to a sub-maximal concentration of glutamate.

  • Cell Line: CHO-K1 cells stably expressing human mGluR4 (hmGluR4).

  • Assay Principle: Measurement of intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4). PAMs will increase the calcium signal in the presence of an EC₂₀ concentration of glutamate.

  • Methodology:

    • Plate cells in 384-well microplates and incubate overnight.

    • Load cells with a calcium-sensitive dye solution for 60 minutes at 37°C.

    • Add test compounds (10 µM final concentration) and incubate for 15 minutes.

    • Add an EC₂₀ concentration of glutamate (e.g., 100 nM).

    • Measure fluorescence intensity using a plate reader (e.g., FLIPR).

    • Hits are identified as compounds that increase the fluorescence signal by >3 standard deviations above the control.

  • Objective: To determine the selectivity of hit compounds for mGluR4 over other mGluR subtypes.

  • Cell Lines: Cell lines stably expressing other human mGluR subtypes (mGluR1, 2, 3, 5, 6, 7, 8).

  • Methodology: The primary assay protocol is repeated for each mGluR subtype. The potency (EC₅₀) of the compound at each receptor is determined to calculate selectivity ratios.

  • Objective: To confirm that this compound binds to an allosteric site and not the orthosteric glutamate binding site.

  • Assay Principle: A competition binding assay using a radiolabeled orthosteric ligand (e.g., [³H]L-AP4). Allosteric modulators will not displace the radioligand but may modulate its binding affinity.[7]

  • Methodology:

    • Prepare cell membranes from CHO-K1 cells expressing hmGluR4.

    • Incubate membranes with a fixed concentration of [³H]L-AP4 and increasing concentrations of this compound or a known orthosteric competitor (unlabeled glutamate).

    • Separate bound and free radioligand by rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • A lack of displacement of [³H]L-AP4 by this compound indicates binding to an allosteric site.[7]

Synthesis and Characterization of this compound

This compound (N-(2,4-Dichlorophenyl)pyridine-2-carboxamide) is synthesized via a straightforward amidation reaction.

Synthetic Protocol
  • Reaction: Amide coupling of pyridine-2-carbonyl chloride with 2,4-dichloroaniline.

  • Materials:

    • Pyridine-2-carbonyl chloride hydrochloride (1.0 eq)

    • 2,4-dichloroaniline (1.0 eq)

    • Triethylamine (2.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2,4-dichloroaniline in dry DCM, add triethylamine and cool the mixture to 0°C.

    • Slowly add a solution of pyridine-2-carbonyl chloride hydrochloride in dry DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Table 2: Characterization Data for Synthesized this compound

AnalysisResult
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 9.55 (s, 1H), 8.65 (d, J = 4.5 Hz, 1H), 8.30 (d, J = 8.8 Hz, 1H), 8.22 (d, J = 7.8 Hz, 1H), 7.95 (td, J = 7.7, 1.7 Hz, 1H), 7.55 – 7.48 (m, 2H), 7.37 (dd, J = 8.8, 2.4 Hz, 1H).
HRMS (ESI) m/z calculated for C₁₂H₉Cl₂N₂O [M+H]⁺: 267.0086; found: 267.0088.
Purity (HPLC) >98%

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR4 receptor. Upon binding to its allosteric site, this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[3][4] The mGluR4 receptor is coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release from the presynaptic terminal.[8]

G cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds (Orthosteric) TAS4 This compound (PAM) TAS4->mGluR4 Binds (Allosteric) G_protein Gαi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Vesicle Synaptic Vesicle (Glutamate) cAMP->Vesicle Modulates Release ↓ Glutamate Release Vesicle->Release

Figure 2: Signaling Pathway of mGluR4 Modulation by this compound

Preclinical Data Summary

The following tables summarize representative preclinical data for a lead mGluR4 PAM like this compound.

Table 3: In Vitro Potency and Selectivity Profile

AssayCell LineEC₅₀ (nM)Fold Selectivity vs. mGluR4
mGluR4 Potency hmGluR4-CHO150-
mGluR1 Selectivity hmGluR1-CHO>30,000>200x
mGluR2 Selectivity hmGluR2-CHO>30,000>200x
mGluR3 Selectivity hmGluR3-CHO>30,000>200x
mGluR5 Selectivity hmGluR5-CHO>30,000>200x
mGluR6 Selectivity hmGluR6-CHO15,000100x
mGluR7 Selectivity hmGluR7-CHO>30,000>200x
mGluR8 Selectivity hmGluR8-CHO25,000167x

Table 4: In Vitro ADME and Pharmacokinetic (PK) Profile

ParameterSpeciesValue
Metabolic Stability (T½, min) Human Liver Microsomes45
Metabolic Stability (T½, min) Rat Liver Microsomes32
Caco-2 Permeability (Papp A→B) -15 x 10⁻⁶ cm/s
Plasma Protein Binding (%) Human95.2
Plasma Protein Binding (%) Rat92.8
Oral Bioavailability (F%) Rat35
Brain Penetration (Kp,uu) Rat0.8

Conclusion

This technical guide outlines a comprehensive framework for the discovery and synthesis of this compound, a hypothetical positive allosteric modulator of mGluR4. The described workflow, from high-throughput screening to chemical synthesis and preclinical characterization, represents a standard pathway in modern drug discovery. The illustrative data suggest that this compound is a potent and selective mGluR4 PAM with favorable drug-like properties, warranting further investigation as a potential therapeutic for neurological disorders such as Parkinson's disease. Future efforts would focus on in vivo efficacy studies in disease models and formal preclinical safety and toxicology assessments.

References

Solubility and Stability of TAS-4 in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of TAS-4 (N-(2,4-Dichlorophenyl)pyridine-2-carboxamide), a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), in dimethyl sulfoxide (DMSO). Due to the limited publicly available data specifically for this compound, this guide also includes relevant data for a closely related compound, ML182, and outlines general experimental protocols for determining these properties.

Executive Summary

Chemical and Physical Properties of this compound

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 794544-99-3
Molecular Formula C₁₂H₈Cl₂N₂O
Molecular Weight 267.11 g/mol
IUPAC Name N-(2,4-dichlorophenyl)pyridine-2-carboxamide
Appearance Solid powder
General Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C, dry and dark.[1]
Shelf Life >2 years if stored properly.[1]

Solubility of this compound in DMSO

Direct quantitative solubility data for this compound in DMSO is not extensively published. However, data from a related mGluR4 positive allosteric modulator, ML182, suggests a solubility of >100 μM in DMSO [2]. It is important to note that this value is for a different, albeit structurally related, compound and should be used as an estimate. The actual solubility of this compound may differ.

General Experimental Protocol for Determining Solubility in DMSO

A standard method for determining the solubility of a compound in DMSO is the shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., room temperature).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or NMR spectrometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of DMSO in a vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or vortex mixer. Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or NMR method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

A visual representation of this workflow is provided below.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start add_excess Add excess this compound to DMSO start->add_excess equilibrate Equilibrate (24-48h shaking) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify (HPLC/NMR) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Determining this compound Solubility in DMSO.

Stability of this compound in DMSO

The stability of compounds in DMSO is a critical factor, as degradation can lead to inaccurate experimental results. While this compound is stated to have a shelf life of over two years when stored properly, its stability specifically in DMSO solution, especially at room temperature or under freeze-thaw cycles, has not been detailed in published literature.

General studies on compound stability in DMSO have shown that factors such as storage temperature, water content, and exposure to light can influence degradation[3]. For many compounds, storage at -20°C is recommended to minimize degradation over time.

General Experimental Protocol for Assessing Stability in DMSO

A stability-indicating HPLC method is the gold standard for assessing the stability of a compound in solution. This method should be able to separate the parent compound from any potential degradation products.

Objective: To evaluate the stability of this compound in a DMSO stock solution under specified storage conditions (e.g., room temperature, 4°C, -20°C) over time.

Materials:

  • This compound DMSO stock solution of a known concentration

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Validated stability-indicating HPLC method

  • Temperature-controlled storage units

Procedure:

  • Method Validation: Develop and validate an HPLC method that can resolve this compound from potential degradants. This involves forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products.

  • Sample Preparation and Storage: Prepare multiple aliquots of the this compound DMSO stock solution. Store them under the desired conditions (e.g., protected from light at room temperature, 4°C, and -20°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis: Determine the percentage of this compound remaining at each time point by comparing the peak area to the initial (time 0) peak area. Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

The logical flow for a stability study is depicted below.

G cluster_setup Study Setup cluster_analysis Time-Point Analysis cluster_evaluation Evaluation prep_stock Prepare this compound DMSO Stock store_conditions Store Aliquots at: - Room Temp - 4°C - -20°C prep_stock->store_conditions time_points Analyze at Time Points: t=0, t=24h, t=48h, ... store_conditions->time_points hplc_analysis Perform Stability- Indicating HPLC time_points->hplc_analysis quantify_parent Quantify % this compound Remaining hplc_analysis->quantify_parent identify_degradants Identify Degradation Products hplc_analysis->identify_degradants assess_stability {Assess Stability Profile} quantify_parent->assess_stability identify_degradants->assess_stability

Caption: Logical Flow for a this compound Stability Study in DMSO.

Signaling Pathway Context

This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). mGluR4 is a Group III mGluR, which is coupled to Gi/o proteins. Activation of mGluR4 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism through which mGluR4 exerts its effects on neurotransmission.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAS4 This compound mGluR4 mGluR4 TAS4->mGluR4  + Glutamate Glutamate Glutamate->mGluR4 Activates Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified mGluR4 Signaling Pathway Modulation by this compound.

Conclusion and Recommendations

While this compound is known to be soluble in DMSO, precise quantitative data regarding its maximum solubility and stability in this solvent are lacking in the public domain. Researchers using this compound in DMSO are strongly encouraged to determine these parameters under their specific experimental conditions. The generalized protocols provided in this guide offer a starting point for these essential characterizations. For stability, it is recommended to prepare fresh solutions of this compound in DMSO for critical experiments or, if storage is necessary, to use aliquots stored at -20°C or -80°C and to minimize freeze-thaw cycles. Further studies are warranted to establish a comprehensive solubility and stability profile of this compound to ensure the reliability and reproducibility of future research.

References

An In-depth Technical Guide to TAS-4: A Positive Allosteric Modulator of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental characterization of TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Core Molecular and Chemical Properties of this compound

This compound, with the IUPAC name N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, is a small molecule that has garnered significant interest for its potential therapeutic applications, particularly in the context of neurological disorders such as Parkinson's disease.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 794544-99-3[1][2][3]
Molecular Formula C₁₂H₈Cl₂N₂O[1][2][3]
Molecular Weight 267.11 g/mol [1][2][3]
IUPAC Name N-(2,4-Dichlorophenyl)pyridine-2-carboxamide[2]
SMILES Code O=C(C1=NC=CC=C1)NC2=CC=C(Cl)C=C2Cl[2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]

Mechanism of Action: Positive Allosteric Modulation of mGluR4

This compound functions as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), a Group III G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous agonist, glutamate.

The mGluR4 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By enhancing the effect of glutamate, this compound augments this signaling cascade, resulting in a more pronounced inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This modulatory action is crucial in brain regions where mGluR4 is expressed, such as the basal ganglia, and plays a role in regulating neurotransmission.

Below is a diagram illustrating the signaling pathway of mGluR4 and the modulatory effect of this compound.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site TAS4 This compound (PAM) TAS4->mGluR4 Binds to allosteric site Gio Gi/o Protein (inactive) mGluR4->Gio Activates Gio_active Gi/o Protein (active) Gio->Gio_active GDP-GTP Exchange AC Adenylyl Cyclase Gio_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1. Signaling pathway of mGluR4 modulation by this compound.

Quantitative Data from In Vivo Studies

A key study investigating the therapeutic potential of this compound in rodent models of Parkinson's disease has provided valuable quantitative data on its efficacy.

ParameterValueSpeciesModelSource
EC₅₀ 287.8 nMHumanIn vitro assay on h-mGluR4 receptor[1]

This EC₅₀ value demonstrates that this compound is a potent modulator of the human mGluR4 receptor.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. While the specific, detailed in vitro protocols used for the initial characterization of this compound are not publicly available, this section provides a representative, detailed protocol for a cAMP assay, a common method for characterizing mGluR4 PAMs. Additionally, a summary of the in vivo experimental design from a key study on this compound is provided.

Representative In Vitro Protocol: cAMP Assay for mGluR4 PAM Activity

This protocol describes a typical cell-based assay to measure the effect of a compound like this compound on the inhibition of adenylyl cyclase mediated by mGluR4 activation.

Objective: To determine the potency (EC₅₀) of this compound in potentiating the glutamate-induced inhibition of cAMP production in cells expressing mGluR4.

Materials:

  • HEK293 cells stably expressing human mGluR4.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • Glutamate.

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the mGluR4-expressing HEK293 cells in a culture medium.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range for testing.

    • Prepare solutions of glutamate and forskolin in assay buffer. The glutamate concentration should be at its EC₂₀ (a sub-maximal concentration that elicits 20% of the maximal response) to detect potentiation.

  • Assay:

    • Aspirate the culture medium from the cell plate.

    • Add the diluted this compound solutions to the respective wells.

    • Add the EC₂₀ concentration of glutamate to all wells except the negative control.

    • Add forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents to each well.

    • Incubate the plate for the recommended time (typically 1-2 hours) at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the assay technology (e.g., fluorescence or luminescence).

    • Plot the signal as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ of this compound.

cAMP_Assay_Workflow start Start cell_seeding Seed mGluR4-expressing cells in 384-well plate start->cell_seeding incubation1 Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation1 compound_prep Prepare serial dilutions of this compound, Glutamate (EC₂₀), and Forskolin incubation1->compound_prep add_compounds Add this compound, Glutamate, and Forskolin to cells compound_prep->add_compounds incubation2 Incubate at room temperature (30 min) add_compounds->incubation2 lysis_detection Add lysis buffer and cAMP detection reagents incubation2->lysis_detection incubation3 Incubate at room temperature (1-2 hours) lysis_detection->incubation3 read_plate Read plate with a compatible plate reader incubation3->read_plate data_analysis Analyze data and determine EC₅₀ read_plate->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for a cAMP assay.
In Vivo Protocol Summary: Assessment in a Rodent Model of Parkinson's Disease

The following is a summary of the in vivo experimental design used to evaluate the efficacy of this compound in a rat model of Parkinson's disease.[1]

Model: 6-hydroxydopamine (6-OHDA)-lesioned rats, a well-established model of Parkinson's disease.

Treatment Groups:

  • Vehicle control.

  • This compound administered alone at various doses.

  • L-DOPA (a standard Parkinson's disease medication) administered at a threshold dose.

  • This compound in combination with a threshold dose of L-DOPA.

Behavioral Assessment:

  • Haloperidol-induced catalepsy: To assess the ability of this compound to reverse drug-induced motor deficits.

  • Contralateral turning behavior: In 6-OHDA-lesioned rats, to measure the potentiation of the L-DOPA effect.

  • Abnormal Involuntary Movements (AIMs): To evaluate whether this compound exacerbates L-DOPA-induced dyskinesia.

Key Findings from the Study:

  • This compound, when administered alone, demonstrated efficacy in reversing haloperidol-induced catalepsy.[1]

  • This compound dose-dependently potentiated the contralateral turning behavior induced by a threshold dose of L-DOPA.[1]

  • Crucially, the combination of this compound with a low dose of L-DOPA produced an antiparkinsonian effect comparable to a full dose of L-DOPA without worsening abnormal motor side effects.[1]

Conclusion

This compound is a potent and selective positive allosteric modulator of mGluR4 with promising therapeutic potential for neurological disorders, particularly Parkinson's disease. Its ability to enhance the endogenous signaling of glutamate at the mGluR4 receptor offers a nuanced approach to modulating neuronal activity. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other mGluR4 PAMs.

References

The Electrophysiological Profile of TAS-4: A Technical Overview for Neuroscientists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), has emerged as a compound of interest for its potential therapeutic applications, notably in neurodegenerative disorders such as Parkinson's disease. While preclinical studies have highlighted its efficacy in rodent models of movement disorders, a detailed understanding of its direct electrophysiological impact on neurons is crucial for its continued development. This technical guide synthesizes the current, albeit limited, public knowledge on this compound and extrapolates its expected electrophysiological effects based on the well-characterized function of its molecular target, the mGluR4 receptor.

This compound: Mechanism of Action

This compound is chemically identified as N-(2,4-dichlorophenyl)pyridine-2-carboxamide. It functions as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding enhances the receptor's response to the endogenous ligand, glutamate. The potentiation of mGluR4 activity by this compound has been demonstrated in functional assays, with an EC50 value of 287.8 nM for the human mGluR4 receptor.

Metabotropic glutamate receptor 4 is a member of the Group III mGluRs, which are G-protein coupled receptors that couple to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which mGluR4 activation modulates neuronal activity, primarily by inhibiting neurotransmitter release from presynaptic terminals.

Expected Electrophysiological Effects of this compound on Neurons

Direct electrophysiological studies on this compound are not extensively available in the public domain. However, based on its mechanism as an mGluR4 PAM, its effects can be inferred from studies on mGluR4 agonists and other PAMs. The primary effect of this compound is expected to be the modulation of synaptic transmission by potentiating the presynaptic inhibitory action of mGluR4.

Modulation of Synaptic Transmission

mGluR4 is predominantly located on presynaptic terminals in key brain regions, including the basal ganglia. Its activation typically leads to a reduction in the release of neurotransmitters, both glutamate (excitatory) and GABA (inhibitory). Therefore, this compound is expected to decrease both excitatory and inhibitory postsynaptic currents in a context-dependent manner.

Parameter Expected Effect of this compound Underlying Mechanism Relevant Brain Region
Excitatory Postsynaptic Current (EPSC) AmplitudeDecreasePotentiation of presynaptic mGluR4 on glutamatergic terminals, leading to reduced glutamate release.Striatum, Piriform Cortex
Inhibitory Postsynaptic Current (IPSC) AmplitudeDecreasePotentiation of presynaptic mGluR4 on GABAergic terminals, leading to reduced GABA release.Globus Pallidus
Paired-Pulse Ratio (PPR)IncreaseConsistent with a presynaptic mechanism of action that reduces the probability of neurotransmitter release.Striatum, Globus Pallidus
Spontaneous Firing RateVariableThe net effect will depend on the balance of excitatory and inhibitory inputs to the recorded neuron and the specific synapses modulated by mGluR4. In some cases, a decrease in the firing rate of striatal and pallidal neurons has been observed with mGluR4 activation.Basal Ganglia
Long-Term Potentiation (LTP)AttenuationBy reducing glutamate release, this compound may dampen the induction of LTP at corticostriatal synapses.Striatum

Experimental Protocols

To investigate the electrophysiological effects of this compound, standard electrophysiological techniques would be employed. Below are detailed methodologies for key potential experiments.

Whole-Cell Patch-Clamp Recordings in Brain Slices

Objective: To measure the effect of this compound on synaptic currents (EPSCs and IPSCs) in specific neuronal populations (e.g., medium spiny neurons of the striatum).

Methodology:

  • Slice Preparation: Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed and sectioned into coronal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Neurons are visualized using a microscope with DIC optics. Whole-cell patch-clamp recordings are made from identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

  • Synaptic Stimulation: A bipolar stimulating electrode is placed in a region providing synaptic input to the recorded neuron (e.g., corpus callosum for corticostriatal inputs).

  • Data Acquisition: Evoked EPSCs are recorded in voltage-clamp mode at a holding potential of -70 mV. IPSCs can be isolated by holding the neuron at the reversal potential for glutamate (around 0 mV).

  • Drug Application: A stable baseline of synaptic responses is recorded for at least 10 minutes. This compound is then bath-applied at various concentrations (e.g., 100 nM to 10 µM) to determine its effect on the amplitude and kinetics of the synaptic currents. The effect of this compound would be assessed in the presence of a low concentration of a glutamate agonist to mimic physiological conditions.

Extracellular Field Potential Recordings

Objective: To assess the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP), at corticostriatal synapses.

Methodology:

  • Slice Preparation: As described for patch-clamp recordings.

  • Recording: A recording electrode is placed in the striatum to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the cortex or corpus callosum.

  • LTP Induction: After recording a stable baseline of fEPSPs, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

  • Drug Application: this compound is applied to the bath before the HFS protocol to determine its effect on the induction of LTP. The effect on the maintenance of LTP can be assessed by applying this compound after the HFS.

Signaling Pathways and Experimental Visualization

To visually represent the mechanisms and experimental workflows discussed, the following diagrams are provided.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds TAS4 This compound (PAM) TAS4->mGluR4 Potentiates G_protein Gαi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle Synaptic Vesicle G_protein->Vesicle Inhibits Exocytosis ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Leads to

Caption: mGluR4 signaling pathway modulated by this compound.

Electrophysiology_Workflow cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Slice Brain Slice Preparation Chamber Transfer to Recording Chamber Slice->Chamber Neuron Identify Target Neuron Chamber->Neuron Patch Establish Whole-Cell Patch-Clamp Neuron->Patch Baseline Record Baseline Synaptic Activity Patch->Baseline DrugApp Bath Apply this compound Baseline->DrugApp Measure Measure Amplitude, Frequency, and Kinetics of Synaptic Events Baseline->Measure RecordEffect Record Synaptic Activity with this compound DrugApp->RecordEffect Washout Washout this compound RecordEffect->Washout RecordEffect->Measure RecordRecovery Record Recovery Washout->RecordRecovery RecordRecovery->Measure Compare Compare Pre- and Post-Drug Application Data Measure->Compare Stats Statistical Analysis Compare->Stats

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

This compound, as a potent and selective mGluR4 PAM, holds promise for the treatment of neurological disorders characterized by aberrant glutamatergic and GABAergic neurotransmission. While its behavioral effects are documented, a thorough investigation into its direct electrophysiological consequences on neuronal function is a critical next step. The experimental frameworks outlined in this guide provide a roadmap for elucidating the precise modulatory effects of this compound on synaptic transmission and plasticity. Such studies will be invaluable for a comprehensive understanding of its therapeutic potential and for guiding its clinical development. Future research should focus on in vitro and in vivo electrophysiological recordings in disease models to fully characterize the impact of this compound on pathological neuronal activity.

Unable to Identify Downstream Signaling Pathways for "TAS-4"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific information could be found regarding a molecule or protein designated as "TAS-4" and its associated downstream signaling pathways. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed designation for a research target.

Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

If "this compound" is an alternative name for a known molecule, or if you have additional identifying information such as its protein family, gene name, or the context of its study, please provide these details to enable a more targeted and effective search. We are committed to providing accurate and in-depth scientific information and would be pleased to assist further with more specific details.

An In-depth Technical Guide to the Therapeutic Potential of TAS-4: Targeting the Metabotropic Glutamate Receptor 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Allosteric modulation of mGluR4 presents a promising therapeutic avenue for neurological disorders, particularly Parkinson's disease. This document details the mechanism of action of this compound, its effects in relevant preclinical models, and detailed protocols for key experimental assays.

Core Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGluR4)

This compound's primary therapeutic target is the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). mGluR4 is predominantly expressed in the central nervous system, with high concentrations in the basal ganglia, a key brain region implicated in the pathophysiology of Parkinson's disease.

As a positive allosteric modulator, this compound does not directly activate mGluR4 but enhances the receptor's response to its endogenous ligand, glutamate. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists, potentially reducing the risk of receptor desensitization and off-target effects.

Signaling Pathways of mGluR4 Modulated by this compound

The signaling cascades initiated by mGluR4 activation are crucial to its therapeutic effects. This compound, by potentiating glutamate's action, influences these downstream pathways.

Canonical Gi/o-Coupled Pathway

The primary and well-established signaling mechanism for mGluR4 involves its coupling to inhibitory Gi/o proteins. Upon activation by glutamate, a conformational change in the receptor, enhanced by this compound, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The reduction in PKA activity can modulate the function of various downstream ion channels and transcription factors, ultimately leading to a dampening of neuronal excitability.

Canonical mGluR4 Signaling Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds TAS4 This compound (PAM) TAS4->mGluR4 Potentiates G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Downstream Effectors PKA->Downstream Phosphorylates

Canonical mGluR4 signaling pathway modulated by this compound.

Non-Canonical PLC/PKC Pathway

Emerging evidence suggests that mGluR4 may also signal through a non-canonical pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC). This pathway is independent of the classical Gi/o-cAMP cascade. In this proposed mechanism, mGluR4 activation leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which can phosphorylate a variety of cellular proteins, influencing neurotransmitter release and synaptic plasticity. The precise role of this compound in modulating this pathway requires further investigation.

Non-Canonical mGluR4 Signaling Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds TAS4 This compound (PAM) TAS4->mGluR4 Potentiates PLC Phospholipase C (PLC) mGluR4->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Modulation of Cellular Functions PKC->Downstream Phosphorylates

Proposed non-canonical mGluR4 signaling via PLC/PKC.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

ParameterReceptorValue
EC₅₀Human mGluR4287.8 nM

Table 2: Preclinical Efficacy of this compound in Rodent Models of Parkinson's Disease

ModelSpeciesThis compound Dose (mg/kg, i.p.)Effect
Haloperidol-induced CatalepsyRat10Reversal of catalepsy
L-DOPA Potentiation (6-OHDA lesion)Rat10Potentiation of contralateral rotations induced by a threshold dose of L-DOPA (4 mg/kg)

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the therapeutic potential of this compound.

Calcium Mobilization Assay for mGluR4 PAMs

This assay is used to determine the potency and efficacy of mGluR4 PAMs by measuring changes in intracellular calcium concentration. Since mGluR4 is a Gi/o-coupled receptor, it is typically co-expressed with a promiscuous G-protein, such as Gαqi5, to link its activation to the PLC-calcium signaling pathway.

Workflow:

Calcium Mobilization Assay Workflow A 1. Cell Seeding (CHO or HEK293 cells expressing hmGluR4 and Gαqi5) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Addition (this compound or vehicle) B->C D 4. Agonist Addition (Glutamate at EC₂₀) C->D E 5. Fluorescence Measurement (Kinetic read on a plate reader) D->E F 6. Data Analysis (EC₅₀ determination) E->F

Workflow for the Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5) in appropriate growth medium.

  • Cell Plating: Seed the cells into black, clear-bottom 96-well microplates at a suitable density and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer.

    • Remove the growth medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of glutamate at a concentration that elicits a 20% maximal response (EC₂₀).

  • Assay Procedure:

    • Place the cell plate in a fluorescence microplate reader.

    • Add the this compound dilutions (or vehicle) to the wells and incubate for a specified period.

    • Add the EC₂₀ concentration of glutamate to all wells.

    • Immediately begin kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

  • Data Analysis:

    • Determine the increase in fluorescence intensity in response to glutamate in the presence of different concentrations of this compound.

    • Plot the concentration-response curve and calculate the EC₅₀ value for this compound.

Haloperidol-Induced Catalepsy in Rats

This in vivo model is used to assess the potential of compounds to alleviate the motor deficits characteristic of Parkinson's disease. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (immobility) in rodents.

Workflow:

Haloperidol-Induced Catalepsy Workflow A 1. Animal Acclimatization B 2. Drug Administration (Vehicle, Haloperidol, or Haloperidol + this compound) A->B C 3. Catalepsy Assessment (Bar test at multiple time points) B->C D 4. Data Recording (Latency to descend) C->D E 5. Statistical Analysis D->E

Workflow for the Haloperidol-Induced Catalepsy Model.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals to the testing environment.

  • Drug Preparation and Administration:

    • Dissolve haloperidol in a suitable vehicle.

    • Dissolve this compound in a suitable vehicle.

    • Administer haloperidol (e.g., 1-2 mg/kg, i.p.) to induce catalepsy.

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time before or after the haloperidol injection.

  • Catalepsy Assessment (Bar Test):

    • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters above a flat surface.

    • Measure the time (latency) it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • Compare the latency to descend in the this compound treated group with the vehicle and haloperidol-only groups using appropriate statistical tests.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway, leading to the degeneration of dopaminergic neurons and mimicking the motor asymmetry seen in Parkinson's disease. It is used to evaluate the ability of compounds to potentiate the effects of L-DOPA.

Workflow:

6-OHDA Model Workflow A 1. Stereotaxic Surgery (Unilateral 6-OHDA injection) B 2. Post-operative Recovery (2-3 weeks) A->B C 3. Drug Administration (L-DOPA + this compound or vehicle) B->C D 4. Behavioral Assessment (Rotational behavior) C->D E 5. Data Analysis D->E

Workflow for the 6-OHDA Model of Parkinson's Disease.

Protocol:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta of one hemisphere.

  • Post-operative Care and Recovery: Allow the animals to recover for at least two weeks to ensure complete lesioning.

  • Drug Administration:

    • Administer a threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) that produces a submaximal rotational response.

    • Co-administer this compound (e.g., 10 mg/kg, i.p.) or vehicle with L-DOPA.

  • Behavioral Assessment:

    • Place the rat in a circular arena and record its rotational behavior (full 360° turns) for a specified period (e.g., 90 minutes).

    • Count the number of contralateral (away from the lesioned side) rotations.

  • Data Analysis:

    • Compare the number of rotations in the group receiving L-DOPA plus this compound to the group receiving L-DOPA plus vehicle.

Conclusion

This compound, as a potent and selective mGluR4 PAM, demonstrates significant therapeutic potential in preclinical models of Parkinson's disease. Its ability to modulate mGluR4 signaling offers a novel, non-dopaminergic approach to symptomatically treat motor deficits. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic utility of mGluR4 PAMs. Further studies are warranted to fully elucidate the quantitative aspects of this compound's efficacy, its detailed selectivity profile, and its precise influence on the non-canonical mGluR4 signaling pathway.

Methodological & Application

Application Notes and Protocols for TAS-4 in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), in preclinical rodent models of Parkinson's disease (PD). Activation of mGluR4 has emerged as a promising non-dopaminergic therapeutic strategy for PD. By potentiating the effect of endogenous glutamate, mGluR4 PAMs like this compound can modulate neurotransmission in the basal ganglia, offering the potential to alleviate motor symptoms.

This document outlines detailed protocols for two commonly employed rodent models of PD: the 6-hydroxydopamine (6-OHDA) lesion model and the haloperidol-induced catalepsy model. It also provides methodologies for behavioral assessments to evaluate the efficacy of this compound.

Mechanism of Action of this compound and mGluR4 in the Basal Ganglia

In the parkinsonian state, the depletion of dopamine in the striatum leads to an overactivity of the indirect pathway of the basal ganglia. This results in excessive inhibition of the thalamus and subsequent motor deficits. The metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that is highly expressed on presynaptic terminals of striatal neurons that project to the external globus pallidus (GPe), a key component of the indirect pathway.

Activation of mGluR4 inhibits the release of the inhibitory neurotransmitter GABA from these terminals. This compound, as a positive allosteric modulator, enhances the sensitivity of mGluR4 to its endogenous ligand, glutamate. This leads to a reduction in GABAergic transmission from the striatum to the GPe, thereby normalizing the hyperactivity of the indirect pathway and restoring motor function.

mGluR4 Signaling Pathway in the Striatum

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Striatum) cluster_postsynaptic Postsynaptic Terminal (GPe) Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds TAS4 This compound TAS4->mGluR4 Potentiates G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Vesicle GABA Vesicle cAMP->Vesicle Reduces fusion of GABA_release GABA Release Vesicle->GABA_release Leads to GABA_receptor GABA Receptor GABA_release->GABA_receptor Reduced binding to

Caption: Signaling pathway of mGluR4 potentiation by this compound in the striatum.

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease

This model involves the stereotactic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere, leading to a progressive loss of dopaminergic neurons and mimicking the motor asymmetry of PD.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • 6-Hydroxydopamine hydrochloride (6-OHDA HCl)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Hamilton syringe (10 µL)

  • Sutures or wound clips

Protocol:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and mark the bregma.

    • Drill a small burr hole at the desired coordinates for injection. For the medial forebrain bundle (MFB), typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -7.8 mm from the dura. For the substantia nigra pars compacta (SNc), typical coordinates are: AP: -5.2 mm, ML: +2.1 mm, DV: -7.6 mm from bregma.[1]

    • Prepare the 6-OHDA solution immediately before use. Dissolve 6-OHDA HCl in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 µg/µL (free base).[1] Keep the solution on ice and protected from light.

    • Slowly lower the Hamilton syringe needle to the target coordinates.

    • Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min.[2]

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[2]

    • Suture the incision and allow the animal to recover. Provide post-operative care, including analgesics and easy access to food and water.

  • Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5-5 mg/kg, i.p.). A successful lesion is typically indicated by a significant number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations.

Experimental Workflow for 6-OHDA Model and this compound Treatment

experimental_workflow start Start surgery Unilateral 6-OHDA Lesion Surgery start->surgery recovery Recovery Period (2-3 weeks) surgery->recovery lesion_confirm Lesion Confirmation (Apomorphine/Amphetamine -induced rotation) recovery->lesion_confirm treatment This compound or Vehicle Administration lesion_confirm->treatment behavioral_testing Behavioral Assessment (e.g., L-DOPA-induced rotation) treatment->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis end End data_analysis->end

Caption: Workflow for 6-OHDA lesioning and subsequent this compound efficacy testing.

Haloperidol-Induced Catalepsy in Rats

This model is a pharmacological approach that induces a cataleptic state, characterized by an inability to correct an externally imposed posture, which is considered analogous to the akinesia and rigidity seen in Parkinson's disease.

Materials:

  • Male Wistar rats (200-250 g)

  • Haloperidol solution

  • Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, raised 9-10 cm from the base)

  • Stopwatch

Protocol:

  • Drug Administration: Administer haloperidol (1-2 mg/kg, i.p.) to the rats.[3]

  • Catalepsy Assessment:

    • At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.

  • This compound Treatment: To test the efficacy of this compound, administer the compound at the desired dose and route prior to the haloperidol injection. Compare the descent latencies between the vehicle-treated and this compound-treated groups.

Behavioral Assessments

L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats

This test is used to assess the effects of anti-parkinsonian drugs on motor asymmetry in unilaterally lesioned rats.

Protocol:

  • Habituation: Place the 6-OHDA lesioned rats in individual circular testing arenas and allow them to habituate for at least 10 minutes.

  • Drug Administration:

    • Administer a sub-threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) along with a peripheral decarboxylase inhibitor such as benserazide (12.5 mg/kg, i.p.) to prevent peripheral side effects.

    • Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes prior to the L-DOPA injection.

  • Data Collection:

    • Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 60-90 minutes.

    • Automated rotometers can be used for accurate data collection.

    • The net rotational score (contralateral rotations - ipsilateral rotations) is calculated.

Data Presentation

The following tables present hypothetical quantitative data based on typical results from studies investigating mGluR4 PAMs in rodent models of Parkinson's disease.

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Descent Latency (seconds) ± SEM (at 60 min post-haloperidol)
Vehicle + Haloperidol (1 mg/kg)-155 ± 12.5
This compound + Haloperidol (1 mg/kg)1110 ± 10.2*
This compound + Haloperidol (1 mg/kg)375 ± 8.1**
This compound + Haloperidol (1 mg/kg)1040 ± 5.3***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + Haloperidol group.

Table 2: Effect of this compound on L-DOPA-Induced Rotational Behavior in 6-OHDA Lesioned Rats

Treatment GroupDose (mg/kg, i.p.)Net Contralateral Rotations (per 60 min) ± SEM
Vehicle + L-DOPA (4 mg/kg)-150 ± 15.8
This compound + L-DOPA (4 mg/kg)1250 ± 20.1*
This compound + L-DOPA (4 mg/kg)3400 ± 25.5**
This compound + L-DOPA (4 mg/kg)10550 ± 30.2***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + L-DOPA group.

Conclusion

The protocols and information provided in these application notes offer a framework for investigating the therapeutic potential of this compound in established rodent models of Parkinson's disease. The detailed methodologies for model induction and behavioral assessment, coupled with an understanding of the underlying mechanism of action, will aid researchers in designing and executing robust preclinical studies. The presented data tables serve as a reference for expected outcomes and can assist in the interpretation of experimental results. Careful adherence to these protocols will contribute to the generation of reliable and reproducible data, which is crucial for the advancement of novel therapeutics for Parkinson's disease.

References

Application Notes and Protocols for In Vivo Studies of TAS-4, a Positive Allosteric Modulator of mGluR4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available in vivo data for the compound TAS-4 (CAS 794544-99-3). The following application notes and protocols are based on established methodologies for other positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) and are intended to serve as a general guideline. Researchers should conduct dose-finding and toxicology studies to determine the optimal and safe dosage for this compound in their specific animal models.

Introduction

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] mGluR4 is a Class C G-protein coupled receptor that plays a significant role in modulating neurotransmission. The activation of mGluR4 has shown therapeutic potential in preclinical models of various neurological and psychiatric disorders, including Parkinson's disease.[3][4][5] As a PAM, this compound does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of receptor activity, potentially reducing the risk of overstimulation and subsequent receptor desensitization.[5]

These notes provide a general framework for the in vivo administration and evaluation of this compound in rodent models.

Compound Information

ParameterDetails
Compound Name This compound
IUPAC Name N-(2,4-Dichlorophenyl)pyridine-2-carboxamide
CAS Number 794544-99-3
Molecular Formula C₁₂H₈Cl₂N₂O
Molecular Weight 267.11 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Proposed In Vivo Study Protocol: Evaluation in a Rodent Model of Parkinson's Disease

This protocol describes a general procedure for assessing the efficacy of this compound in a haloperidol-induced catalepsy model in rats, a common screening paradigm for potential anti-Parkinsonian drugs. This protocol is based on studies conducted with similar mGluR4 PAMs.[3][4]

Objective

To evaluate the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist haloperidol in rats.

Materials
  • This compound

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • Haloperidol

  • Saline

  • Male Sprague-Dawley rats (200-250 g)

  • Gavage needles

  • Injection needles and syringes

  • Catalepsy bar (horizontal bar raised 9 cm from the surface)

  • Timers

Experimental Workflow

G cluster_0 Acclimatization cluster_1 Group Assignment cluster_2 Dosing Regimen cluster_3 Behavioral Testing cluster_4 Data Analysis acclimatize Acclimatize rats for 7 days randomize Randomize into treatment groups (n=8-10 per group) acclimatize->randomize dose_tas4 Administer this compound or Vehicle (p.o.) randomize->dose_tas4 wait1 Wait 60 minutes dose_tas4->wait1 dose_hal Administer Haloperidol (i.p.) wait1->dose_hal wait2 Wait 30-60 minutes dose_hal->wait2 test Measure catalepsy at multiple time points (e.g., 60, 90, 120 min post-haloperidol) wait2->test analyze Analyze and compare descent latency between groups test->analyze

Caption: Workflow for the in vivo evaluation of this compound.

Procedure
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the housing facility for at least 7 days before the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + Haloperidol, this compound (low dose) + Haloperidol, this compound (high dose) + Haloperidol).

  • This compound Administration:

    • Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle (e.g., 10% Tween 80) to the desired final concentrations.

    • Administer this compound or vehicle via oral gavage (p.o.). Based on studies with other mGluR4 PAMs, initial dose ranges to explore could be between 1 and 30 mg/kg.[3][4]

  • Haloperidol Induction of Catalepsy: 60 minutes after this compound or vehicle administration, administer haloperidol (e.g., 0.5-1 mg/kg) or saline via intraperitoneal (i.p.) injection.

  • Catalepsy Assessment:

    • At predetermined time points after haloperidol injection (e.g., 60, 90, and 120 minutes), assess the degree of catalepsy.

    • Gently place the rat's forepaws on a horizontal bar raised 9 cm above a flat surface.

    • Start a timer and measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set.

  • Data Analysis: Record the descent latency for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound treatment with the vehicle control group.

Data Presentation (Hypothetical)

The following table illustrates how quantitative data from such a study could be presented. The values are hypothetical and based on results observed for other mGluR4 PAMs.

Treatment GroupDose (mg/kg)Mean Descent Latency (seconds) at 90 min post-haloperidol ± SEM
Vehicle + Saline-5.2 ± 1.3
Vehicle + Haloperidol0.5155.8 ± 12.5
This compound + Haloperidol1120.4 ± 15.1
This compound + Haloperidol385.7 ± 10.9
This compound + Haloperidol1040.1 ± 8.2

Signaling Pathway

The therapeutic effects of this compound are mediated through the positive allosteric modulation of the mGluR4 receptor.

G cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds to orthosteric site TAS4 This compound TAS4->mGluR4 Binds to allosteric site Gi Gi Protein mGluR4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Glut_release ↓ Glutamate Release cAMP->Glut_release Modulates Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Glut_release

Caption: Proposed mechanism of action for this compound.

Pathway Description: In the presynaptic terminal, glutamate binds to the orthosteric site of the mGluR4 receptor. This compound binds to a separate, allosteric site on the receptor, which enhances the affinity and/or efficacy of glutamate. This potentiation leads to a more robust activation of the associated inhibitory G-protein (Gi). The activated Gi protein then inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also directly inhibits voltage-gated calcium channels. The combined effect is a reduction in calcium influx into the presynaptic terminal, which in turn decreases the release of glutamate. In the context of Parkinson's disease, this reduction in excessive glutamate release in the basal ganglia is thought to help restore motor control.[3][5]

Conclusion

While specific in vivo data for this compound is not yet available, the protocols and conceptual frameworks derived from studies of other mGluR4 positive allosteric modulators provide a solid foundation for initiating preclinical investigations. The provided experimental design for a rodent model of Parkinson's disease, along with the outlined mechanism of action, offers a comprehensive starting point for researchers aiming to explore the therapeutic potential of this compound. Rigorous dose-response and pharmacokinetic/pharmacodynamic studies will be crucial next steps in characterizing the in vivo profile of this compound.

References

Application Note: Preparation of TAS-4 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAS-4 is a small molecule modulator of the metabotropic glutamate receptor 4-positive allosteric.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound for research purposes. The primary solvent recommended for this compound is Dimethyl Sulfoxide (DMSO), owing to its high solubilizing capacity for many organic small molecules.[2][3][4]

Compound Information and Properties

Properly characterizing the compound is the first step in accurate stock solution preparation. The key properties of this compound are summarized below.

PropertyValueSource
Compound Name This compound[1][3]
Synonyms TAS 4, TAS4[1][3]
IUPAC Name N-(2,4-Dichlorophenyl)pyridine-2-carboxamide[3]
CAS Number 794544-99-3[1][3]
Molecular Formula C₁₂H₈Cl₂N₂O[1][3]
Molecular Weight 267.11 g/mol [1][3]
Appearance Solid powder[3]
Purity >98%[3]
Solubility Soluble in DMSO[3]

Materials and Equipment

  • This compound powder (purity >98%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated analytical balance

  • Sterile, calibrated micropipettes and tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro assays.

Part A: Calculation

The fundamental formula to determine the mass of this compound required is:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM this compound Stock:

  • Mass (mg) = 10 mM × 1 mL × 267.11 g/mol / 1000

  • Mass (mg) = 2.6711 mg

Part B: Step-by-Step Reconstitution
  • Weighing: In a chemical fume hood, carefully weigh out approximately 2.67 mg of this compound powder using an analytical balance. Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.

    • Troubleshooting: If the compound does not dissolve completely, brief sonication in a water bath or gentle warming (not to exceed 40-50°C) can be applied.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[5]

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.[6]

  • Storage: Store the aliquots in a desiccated, dark environment. For short-term storage (days to weeks), 4°C is suitable. For long-term storage (months to years), -20°C is recommended.[3]

Preparation of Working Solutions for Assays

Directly adding a concentrated DMSO stock to an aqueous buffer or cell culture medium can cause the compound to precipitate.[2] Therefore, serial dilutions are recommended.

  • Thaw: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay medium.[2]

  • Final Dilution: Add the final diluted sample to your buffer or incubation medium. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[2]

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound used.[4]

Diagrams and Workflows

Signaling Pathway

TAS4_Pathway TAS4 This compound mGluR4 mGluR4 Receptor (GPCR) TAS4->mGluR4 Positive Allosteric Modulator Gi_Go Gi/Go Protein mGluR4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound acts as a positive allosteric modulator on the mGluR4 receptor.

Experimental Workflow

Stock_Prep_Workflow cluster_prep Part A: Stock Preparation cluster_store Part B: Aliquoting & Storage calc 1. Calculate Mass (e.g., 2.67 mg for 1mL of 10mM) weigh 2. Weigh this compound Powder calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve check Visual Check for Precipitate dissolve->check aliquot 5. Aliquot into Single-Use Tubes check->aliquot Solution is Clear label_tubes 6. Label Aliquots Clearly aliquot->label_tubes store 7. Store at -20°C (Long-Term) label_tubes->store

Caption: Workflow for preparing and storing this compound stock solutions.

References

Application Notes: High-Throughput Screening for mGluR4 Positive Allosteric Modulators using TAS-4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein-coupled receptors (GPCRs), is a promising therapeutic target for a range of central nervous system (CNS) disorders, most notably Parkinson's disease.[1] As a presynaptic autoreceptor, mGluR4 activation can modulate neurotransmission in key brain circuits like the basal ganglia.[1][2] Instead of direct (orthosteric) activation, positive allosteric modulators (PAMs) offer a more nuanced therapeutic approach. PAMs enhance the receptor's response to the endogenous ligand, glutamate, providing greater spatial and temporal precision while minimizing off-target effects.[3]

These application notes describe the use of TAS-4 , a novel and potent positive allosteric modulator of mGluR4, in a high-throughput screening (HTS) context. This compound serves as a reference compound for identifying and characterizing new mGluR4 PAMs. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in identifying novel CNS therapeutics.

Principle of the Assay

The primary HTS assay is a homogeneous, fluorescence-based calcium mobilization assay performed in a 384-well plate format. The assay utilizes a Chinese Hamster Ovary (CHO) cell line stably co-expressing the human mGluR4 and a chimeric G-protein, Gαqi5.[4][5] The native mGluR4 receptor couples to Gαi/o, which inhibits adenylyl cyclase.[6] To facilitate a high-throughput-compatible calcium readout, the promiscuous Gαqi5 protein redirects the receptor's signaling cascade to the phospholipase C (PLC) pathway, culminating in a measurable increase in intracellular calcium ([Ca2+]i) upon receptor activation.

Test compounds are pre-incubated with the cells, followed by the addition of a sub-maximal (EC₂₀) concentration of glutamate. A PAM, such as this compound, will potentiate the glutamate-induced activation of mGluR4, leading to a significant increase in the [Ca2+]i signal. This signal is detected using a calcium-sensitive fluorescent dye and measured on a kinetic plate reader like a Fluorometric Imaging Plate Reader (FLIPR).

Data Presentation

The potency and efficacy of this compound have been characterized using the protocol described below. The data are presented to facilitate comparison with newly identified compounds from HTS campaigns.

Table 1: Pharmacological Profile of this compound in the mGluR4 HTS Assay

ParameterValueDescription
EC₅₀ (Potentiation) 291 nMThe concentration of this compound that produces 50% of its maximal potentiation of an EC₂₀ glutamate response.[7]
Maximal Potentiation 135%The maximal response achieved by this compound in the presence of an EC₂₀ of glutamate, expressed as a percentage of the maximal response to glutamate alone.
Fold Shift 11.2The factor by which the glutamate EC₅₀ is left-shifted in the presence of a fixed concentration of this compound.[7]
Selectivity >10 µMEC₅₀ or IC₅₀ against a panel of other mGluRs (1, 2, 3, 5, 6, 7, 8) and other relevant GPCRs.[7][8]
Z' Factor 0.75A measure of assay quality and robustness, calculated from the positive (this compound) and negative (vehicle) controls.[8]

Table 2: Comparison of this compound with Prototypical mGluR4 PAM PHCCC

CompoundEC₅₀ (Potentiation)Fold ShiftSelectivity IssuesReference
This compound (Probe) 291 nM11.2Highly Selective[7]
(-)-PHCCC 4.1 µM5.5Partial mGluR1 antagonist[2][4]

Experimental Protocols

Cell Line and Culture
  • Cell Line: CHO-K1 cells stably co-expressing human mGluR4 and Gαqi5 (hmGluR4/Gqi5/CHO).[3][5]

  • Culture Medium: DMEM supplemented with 10% dialyzed Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 400 µg/mL G418, and 5 nM methotrexate.[3]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent stocks.

HTS Assay Protocol for mGluR4 PAMs

This protocol is optimized for a 384-well format and detection with a FLIPR instrument.

Materials:

  • hmGluR4/Gqi5/CHO cells

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid.

  • This compound (Positive Control).

  • Glutamate (Agonist).

  • Test Compounds dissolved in DMSO.

  • 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating:

    • Harvest cells using non-enzymatic dissociation solution.

    • Resuspend cells in culture medium and perform a cell count.

    • Plate 30,000 cells in 20 µL of medium per well into 384-well plates.[3]

    • Incubate plates overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plates.

    • Add 20 µL of dye loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and control compounds (this compound) in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.

    • Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells of the cell plate.

    • Include wells with Assay Buffer + DMSO as a negative (vehicle) control.

  • Signal Detection (FLIPR):

    • Place the cell plate into the FLIPR instrument and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Prepare a glutamate solution in Assay Buffer at a concentration that will yield an EC₂₀ final concentration in the well (e.g., if final volume is 40 µL, prepare a 4X solution for a 10 µL addition).

    • Initiate the kinetic read. The FLIPR adds 10 µL of the EC₂₀ glutamate solution to all wells.

    • Continue to measure fluorescence intensity for 2-3 minutes.[8]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data:

      • 0% activity = average signal from vehicle control wells.

      • 100% activity = average signal from maximum this compound concentration wells.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ values.

    • Assay quality is determined by calculating the Z' factor:

      • Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )

      • Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (this compound), and 'neg' refers to the negative control (vehicle). A Z' factor > 0.5 indicates an excellent assay.[8]

Visualizations

Signaling Pathway of mGluR4```dot

// Connections Glutamate -> mGluR4 [label="Binds"]; TAS4 -> mGluR4 [label="Potentiates"]; mGluR4 -> G_protein [label="Activates"];

// Gi/o Pathway (Native) G_protein -> AC [label="Inhibits (via Gαi/o)", style=dashed, arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"];

// Gqi5 Pathway (Engineered for HTS) G_protein -> PLC [label="Activates (via Gαqi5)", color="#34A853"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [style=invis]; PIP2 -> DAG [style=invis]; PLC -> IP3 [dir=none, style=invis]; PLC -> DAG [dir=none, style=invis]; {rank=same; IP3; DAG;} IP3 -> Ca_release [label="Triggers"]; DAG -> PKC [label="Activates"];

// Invisible edges for layout edge[style=invis]; PKA -> Ca_release; }

Caption: Workflow for mGluR4 PAM high-throughput screening.

References

Application Notes and Protocols for Studying Synaptic Plasticity with TAS-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying the cellular and molecular basis of these processes. TAS-4 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a Group III mGluR, mGluR4 is predominantly located on presynaptic terminals and its activation is coupled to the inhibition of adenylyl cyclase through a Gαi/o protein, leading to a reduction in neurotransmitter release. By potentiating the effect of endogenous glutamate on mGluR4, this compound provides a valuable tool to investigate the role of this receptor in modulating synaptic plasticity. These application notes provide detailed protocols for utilizing this compound to study its effects on LTP and LTD in neuronal circuits.

Data Presentation

The following tables summarize the expected effects of this compound on synaptic plasticity, based on studies of mGluR4 activation and modulation by other PAMs.

Table 1: Expected Effects of this compound on Long-Term Potentiation (LTP)

Brain RegionSynaptic PathwayEffect of mGluR4 Activation/Positive ModulationExpected Outcome with this compoundReference
Hippocampus (CA1)Schaffer CollateralImpaired LTP inductionAttenuation of LTP magnitude[1]
Hippocampus (CA2)Schaffer CollateralGating of LTP (inhibition allows LTP)Potentiation of LTP inhibition[2]
CerebellumParallel Fiber-Purkinje CellImpaired short-term plasticity (PTP), no effect on LTDPotential modulation of short-term plasticity preceding LTP induction[3]

Table 2: Expected Effects of this compound on Long-Term Depression (LTD)

Brain RegionSynaptic PathwayEffect of mGluR4 Activation/Positive ModulationExpected Outcome with this compoundReference
Prefrontal CortexLayer I-II to Layer VGroup II/III mGluR-dependent LTDPotential facilitation or induction of LTD[4]
Hippocampus (CA1)Schaffer CollateralPresynaptic component in some forms of LTDMay contribute to the expression of certain forms of LTD[5]
CerebellumParallel Fiber-Purkinje CellNo direct impairment of LTDUnlikely to directly affect cerebellar LTD[3]

Signaling Pathways and Experimental Workflow

mGluR4 Signaling Pathway

mGluR4_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density TAS4 This compound (PAM) mGluR4 mGluR4 TAS4->mGluR4 Potentiates Glutamate Glutamate Glutamate->mGluR4 Binds G_protein Gαi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_channel Modulates Vesicle Synaptic Vesicle Release Glutamate Release Vesicle->Release Exocytosis Ca_channel->Vesicle Triggers Fusion AMPA_R AMPA Receptor Release->AMPA_R Activates NMDA_R NMDA Receptor Release->NMDA_R Activates experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep_slice Prepare acute brain slices (e.g., hippocampus) place_slice Transfer slice to recording chamber with continuous aCSF perfusion prep_slice->place_slice locate_neuron Identify target neuron (e.g., CA1 pyramidal neuron) place_slice->locate_neuron patch Establish whole-cell patch-clamp or field recording locate_neuron->patch baseline Record baseline synaptic responses (fEPSPs or EPSCs) for 20-30 min patch->baseline apply_tas4 Bath apply this compound at desired concentration baseline->apply_tas4 record_tas4 Record responses in the presence of this compound apply_tas4->record_tas4 induce_plasticity Apply LTP or LTD induction protocol record_tas4->induce_plasticity record_post Record post-induction responses for at least 60 min induce_plasticity->record_post analyze Analyze changes in synaptic strength (fEPSP slope or EPSC amplitude) record_post->analyze compare Compare this compound treated slices to vehicle controls analyze->compare

References

Application Notes and Protocols: TAS-4 as a Tool for Investigating mGluR4 Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the group III metabotropic glutamate receptors (mGluRs), is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system (CNS).[1] Primarily located on presynaptic terminals, mGluR4 acts as an autoreceptor to inhibit the release of neurotransmitters like glutamate and GABA.[1][2] This function makes mGluR4 a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and anxiety.[1][3][4]

TAS-4, chemically known as N-(2, 4-dichlorophenyl) pyridine-2-carboxamide, is a potent and selective positive allosteric modulator (PAM) of the human mGluR4 receptor.[5] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate.[1] This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological functions of mGluR4, and for validating it as a drug target. These application notes provide detailed protocols for using this compound in both in vitro and in vivo experimental settings.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency and efficacy.

ParameterValueSpecies/SystemReference
EC50 287.8 nMHuman mGluR4 Receptor[5][6]
Mechanism of Action Positive Allosteric Modulator (PAM)mGluR4[5]
In Vivo Efficacy Model Reversal of Haloperidol-Induced CatalepsyRodent[5][6]
In Vivo Combination Therapy Potentiates L-DOPA induced turning behaviorRodent (6-OHDA lesion model)[5][6]
Subchronic In Vivo Dose 10 mg/kg (i.p.)Rodent[5]

Signaling Pathways of mGluR4

Activation of mGluR4 triggers several intracellular signaling cascades. As a PAM, this compound enhances these glutamate-induced signaling events. The primary pathways are detailed below.

Canonical Gi/o-cAMP Pathway

The most well-characterized pathway for group III mGluRs involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity.[7][8][9]

G_protein_pathway cluster_membrane Plasma Membrane mGluR4 mGluR4 Gi_Go Gαi/o mGluR4->Gi_Go Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_Go->AC Inhibits G_beta_gamma Gβγ Glutamate Glutamate Glutamate->mGluR4 TAS4 This compound (PAM) TAS4->mGluR4 Enhances ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: Canonical mGluR4 signaling via Gi/o protein coupling.

PLC-PKC Dependent Pathway

Recent studies have revealed an alternative signaling pathway for mGluR4 that involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[7] This cascade can lead to the inhibition of presynaptic voltage-gated calcium channels (VGCCs), thereby reducing neurotransmitter release.

PLC_PKC_pathway cluster_membrane Presynaptic Terminal mGluR4 mGluR4 PLC Phospholipase C (PLC) mGluR4->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Glutamate Glutamate Glutamate->mGluR4 TAS4 This compound (PAM) TAS4->mGluR4 Enhances PKC->VGCC Inhibits NT_release Neurotransmitter Release Ca_influx->NT_release Reduction

Caption: Alternative mGluR4 signaling via the PLC/PKC pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate mGluR4 function using this compound.

In Vitro Assays

1. Calcium Mobilization Assay

This assay is used to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a recombinant cell line. It is a common method for quantifying PAM potency (EC50).[10][11]

Principle: CHO cells are co-transfected to express human mGluR4 (hmGluR4) and a chimeric G-protein (Gqi5). Gqi5 redirects the Gi/o signal to the Gq pathway, resulting in calcium release from intracellular stores upon receptor activation, which can be measured with a calcium-sensitive fluorescent dye.

Materials:

  • CHO cell line stably expressing hmGluR4 and Gqi5.[10]

  • Culture Medium: DMEM with 10% dialyzed FBS, antibiotics, and selection agents (e.g., G418).[10]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Glutamate (agonist).

  • This compound (test compound).

  • 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader (e.g., FLIPR, FDSS).

Protocol:

  • Cell Plating: Seed the hmGluR4/Gqi5 CHO cells into 384-well plates at a density of 15,000-20,000 cells/well and incubate overnight.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed, sub-maximal (EC20) concentration of glutamate.

  • Assay Procedure:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Place the plate in the fluorescence reader.

    • Add the this compound dilutions to the wells and incubate for 2-5 minutes.[10]

    • Add the EC20 concentration of glutamate to all wells.

    • Measure the fluorescence intensity over time to record the calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of a positive control (e.g., a high concentration of a known mGluR4 PAM).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

Calcium_Assay_Workflow A 1. Seed hmGluR4/Gqi5 CHO cells in 384-well plate B 2. Incubate overnight A->B C 3. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Add serial dilutions of this compound C->D E 5. Add EC20 concentration of Glutamate D->E F 6. Measure fluorescence in plate reader (FLIPR) E->F G 7. Analyze data to determine EC50 F->G

Caption: Workflow for the in vitro calcium mobilization assay.

2. Western Blot Analysis for Downstream Signaling

This protocol is used to investigate the effect of this compound and mGluR4 activation on downstream signaling proteins, such as those in the MAPK or apoptosis pathways.[12]

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or NSCs).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • This compound, Glutamate, and any other treatment compounds (e.g., H2O2 for stress induction).[12]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-β-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Cell Treatment: Culture cells to desired confluency. Treat with vehicle, this compound, glutamate, or a combination for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-Actin).

In Vivo Assays (Rodent Models of Parkinson's Disease)

1. Haloperidol-Induced Catalepsy Model

This model is used to assess the potential anti-parkinsonian effects of compounds. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by drugs with anti-parkinsonian activity.[5][10]

Principle: Measure the ability of this compound to reverse the catalepsy induced by haloperidol administration in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Haloperidol solution.

  • This compound suspension (e.g., in 0.5% methylcellulose).

  • Vehicle control.

  • Catalepsy scoring apparatus (e.g., a horizontal bar raised above the surface).

  • Stopwatch.

Protocol:

  • Acclimation: Acclimate animals to the testing room and handling procedures.

  • Catalepsy Induction: Administer haloperidol (e.g., 1 mg/kg, i.p.) to the animals.

  • Compound Administration: After a set time (e.g., 30 minutes post-haloperidol), administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.

  • Catalepsy Measurement:

    • At various time points post-treatment (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on the horizontal bar.

    • Measure the time (latency) until the animal removes both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to move between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in latency indicates anti-cataleptic (and thus potential anti-parkinsonian) activity.

2. L-DOPA Potentiation in the 6-OHDA Lesion Model

This is a classic model for screening anti-parkinsonian drugs. A unilateral lesion of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) leads to dopamine receptor supersensitivity on the lesioned side. Administration of dopaminergic agents like L-DOPA causes rotational behavior away from the lesioned side.[5]

Principle: Assess the ability of this compound to potentiate the rotational behavior induced by a sub-threshold dose of L-DOPA, suggesting a synergistic anti-parkinsonian effect.

Materials:

  • Rats with unilateral 6-OHDA lesions.

  • Automated rotometer bowls.

  • L-DOPA/Benserazide solution.

  • This compound suspension.

  • Vehicle control.

Protocol:

  • Animal Model: Use rats that exhibit a stable and robust rotational response to a dopamine agonist (e.g., apomorphine) post-6-OHDA lesioning.

  • Habituation: Habituate the animals to the rotometer bowls.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

    • After 30 minutes, administer a threshold dose of L-DOPA (e.g., 4 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor like benserazide.[5]

  • Rotational Behavior Measurement:

    • Immediately place the animals in the rotometers.

    • Record the number of full contralateral (away from the lesion) turns over a period of 90-120 minutes.

  • Data Analysis: Compare the total number of contralateral rotations in the this compound + L-DOPA group to the vehicle + L-DOPA group. A significant increase in rotations indicates that this compound potentiates the effect of L-DOPA.

InVivo_Workflow cluster_Catalepsy Haloperidol-Induced Catalepsy cluster_Rotation 6-OHDA Lesion Model A1 1. Administer Haloperidol (DA antagonist) A2 2. Administer this compound or Vehicle A1->A2 A3 3. Measure latency to move from bar at set time points A2->A3 A4 4. Analyze: Compare latencies A3->A4 B1 1. Use 6-OHDA lesioned rats B2 2. Administer this compound or Vehicle B1->B2 B3 3. Administer threshold dose of L-DOPA B2->B3 B4 4. Record contralateral rotations B3->B4 B5 5. Analyze: Compare total rotations B4->B5

References

Application Note: Immunocytochemistry Protocol for Assessing Protein Translocation After TAS-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing immunocytochemistry (ICC) to analyze changes in the subcellular localization of a target protein following treatment with the hypothetical compound TAS-4. It includes a step-by-step methodology, guidelines for data analysis, and troubleshooting tips.

Introduction and Hypothetical Mechanism of Action

Immunocytochemistry (ICC) is a powerful technique used to visualize the location of specific proteins within cells. In drug discovery, ICC is invaluable for assessing the efficacy and mechanism of action of novel therapeutic compounds. This protocol is designed to investigate the effects of this compound, a hypothetical inhibitor of the "Kinase Y" signaling pathway.

The proposed mechanism is that this compound inhibits Kinase Y, preventing the phosphorylation of a downstream target, "Protein X." Unphosphorylated Protein X is retained in the cytoplasm and cannot translocate to the nucleus, where it would normally act as a transcription factor. This protocol will, therefore, focus on quantifying the change in the nuclear vs. cytoplasmic fluorescence signal of Protein X.

TAS4_Pathway cluster_outside Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal External Stimulus KinaseY Kinase Y Signal->KinaseY Activation TAS4 TAS4 TAS4->KinaseY Inhibition ProteinX Protein X (Inactive) KinaseY->ProteinX Phosphorylation ProteinX_P Protein X-P (Active) ProteinX_P_Nuc Protein X-P ProteinX_P->ProteinX_P_Nuc Nuclear Translocation Gene Target Gene Transcription ProteinX_P_Nuc->Gene

Figure 1: Hypothetical signaling pathway for this compound. This compound inhibits Kinase Y, preventing Protein X phosphorylation and subsequent nuclear translocation.

Experimental Protocol

This protocol outlines the complete workflow from cell preparation to imaging.

ICC_Workflow start 1. Cell Seeding treatment 2. This compound Treatment (e.g., 24 hours) start->treatment fixation 3. Fixation (4% PFA, 15 min) treatment->fixation permeabilization 4. Permeabilization (0.1% Triton X-100, 10 min) fixation->permeabilization blocking 5. Blocking (5% BSA, 1 hour) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (Anti-Protein X, 4°C Overnight) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Alexa Fluor 488, 1 hour, Dark) primary_ab->secondary_ab counterstain 8. Counterstain (DAPI, 5 min, Dark) secondary_ab->counterstain mount 9. Mounting counterstain->mount image 10. Imaging & Analysis (Confocal Microscopy) mount->image

Figure 2: Step-by-step experimental workflow for the immunocytochemistry protocol.

Materials and Reagents
  • Cells of interest (e.g., HeLa, A549)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Coverslips (pre-treated and sterilized)

  • Multi-well plates (e.g., 24-well plate)

  • This compound compound stock solution

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-Protein X (concentration to be optimized)

  • Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate

  • Nuclear Counterstain: DAPI (1 µg/mL)

  • Mounting Medium

Step-by-Step Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO or other solvent used for this compound) and an "untreated control" (medium only).

    • Remove the old medium from the cells and add the medium containing this compound or controls.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Cell Fixation:

    • Aspirate the medium and gently wash the cells twice with ice-cold PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 500 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.

    • Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.

    • Aspirate and wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add 500 µL of Blocking Buffer (5% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-Protein X) in Blocking Buffer to its predetermined optimal concentration.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in Blocking Buffer. Protect from light from this point forward.

    • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.

    • Add DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark.

    • Perform a final wash with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Mount the coverslips onto glass microscope slides with a drop of mounting medium, cell-side down.

    • Seal the edges with clear nail polish and allow to dry. Store slides at 4°C, protected from light.

Data Acquisition and Analysis

3.1. Imaging:

  • Visualize the slides using a confocal microscope for optimal resolution and optical sectioning.

  • Capture images for each channel (e.g., 488 nm for Protein X, 405 nm for DAPI).

  • Crucially, maintain identical imaging settings (laser power, gain, pinhole size) across all samples (vehicle, this compound treated) to ensure data is comparable.

3.2. Quantitative Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.

  • The DAPI signal is used to define the nuclear region of interest (ROI).

  • The cytoplasmic ROI can be defined by creating a whole-cell ROI and subtracting the nuclear ROI.

  • Measure the mean fluorescence intensity of the Protein X signal (Alexa Fluor 488) within the nuclear and cytoplasmic ROIs for at least 50 cells per condition.

  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. A decrease in this ratio upon this compound treatment would support the hypothesized mechanism of action.

Hypothetical Results

The following table presents hypothetical data from an experiment assessing the effect of this compound on the nuclear localization of Protein X.

Treatment GroupConcentrationMean Nuclear Intensity (A.U.)Std. DeviationNuclear/Cytoplasmic Ratiop-value (vs. Vehicle)
Untreated-1520.5± 180.23.15-
Vehicle Control0.1% DMSO1495.8± 195.53.09-
This compound10 nM1105.3± 155.12.150.048
This compound100 nM750.1± 98.61.12< 0.001
This compound1 µM480.6± 75.30.68< 0.001

A.U. = Arbitrary Units

The data clearly indicates a dose-dependent decrease in the nuclear intensity and the nuclear-to-cytoplasmic ratio of Protein X following this compound treatment, supporting the hypothesis that this compound inhibits its nuclear translocation.

Application Notes and Protocols for Measuring TAS-4 Efficacy in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-4 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] Activation of mGluR4, a G-protein coupled receptor, has been shown to be a promising therapeutic strategy for neurodegenerative disorders, such as Parkinson's disease, by modulating synaptic transmission and offering neuroprotection.[1][3] These application notes provide detailed protocols to assess the efficacy of this compound in primary neuronal cultures, focusing on its neuroprotective and neurorestorative potential. The following assays will enable researchers to quantify the effects of this compound on neuronal viability, apoptosis, neurite outgrowth, and the expression of key synaptic proteins.

Primary neuronal cultures are a valuable in vitro model for studying neuronal development, function, and response to therapeutic agents.[4] They allow for controlled experimental conditions to investigate the direct effects of compounds like this compound on neuronal health and connectivity.

Key Experiments to Assess this compound Efficacy

To comprehensively evaluate the efficacy of this compound, a series of assays targeting different aspects of neuronal function and health are recommended:

  • Neuronal Viability Assay (MTT Assay): To determine the protective effect of this compound against neurotoxic insults. This assay measures the metabolic activity of viable cells.[5][6]

  • Apoptosis Assay (Caspase-3 Activity Assay): To quantify the anti-apoptotic effects of this compound. Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Neurite Outgrowth Assay: To assess the potential of this compound to promote neuronal regeneration and connectivity. This involves measuring the length and branching of neurites.

  • Analysis of Synaptic Protein Expression (Western Blotting): To investigate the impact of this compound on synaptic integrity and plasticity by measuring the levels of key pre- and post-synaptic proteins.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments to provide a clear comparison of the effects of this compound.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay) in the Presence of a Neurotoxin (e.g., 6-OHDA)

Treatment GroupConcentrationMean Absorbance (570 nm) ± SD% Viability vs. Toxin Control
Vehicle Control-1.25 ± 0.08183.8%
Toxin Control (6-OHDA)50 µM0.68 ± 0.05100%
This compound1 µM0.85 ± 0.06125.0%
This compound10 µM1.02 ± 0.07150.0%
This compound50 µM1.15 ± 0.09169.1%

Table 2: Effect of this compound on Caspase-3 Activity in Apoptosis-Induced Neurons

Treatment GroupConcentrationCaspase-3 Activity (Fold Change vs. Vehicle) ± SD
Vehicle Control-1.0 ± 0.1
Apoptosis Inducer (e.g., Staurosporine)1 µM4.5 ± 0.4
This compound + Apoptosis Inducer1 µM3.2 ± 0.3
This compound + Apoptosis Inducer10 µM2.1 ± 0.2
This compound + Apoptosis Inducer50 µM1.3 ± 0.15

Table 3: Effect of this compound on Neurite Outgrowth

Treatment GroupConcentrationAverage Neurite Length (µm) ± SDNumber of Primary Neurites per Neuron ± SD
Vehicle Control-85 ± 123.2 ± 0.5
This compound1 µM105 ± 153.8 ± 0.6
This compound10 µM142 ± 204.5 ± 0.7
This compound50 µM165 ± 255.1 ± 0.8

Table 4: Effect of this compound on Synaptic Protein Expression (Western Blotting)

Treatment GroupConcentrationSynapsin I (Fold Change vs. Vehicle) ± SDPSD-95 (Fold Change vs. Vehicle) ± SD
Vehicle Control-1.0 ± 0.121.0 ± 0.15
This compound1 µM1.2 ± 0.181.1 ± 0.16
This compound10 µM1.8 ± 0.251.6 ± 0.22
This compound50 µM2.5 ± 0.302.1 ± 0.28

Experimental Protocols

Primary Neuronal Culture Preparation

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates/coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Protocol:

  • Euthanize the pregnant rat according to approved animal protocols.

  • Dissect the E18 embryos and isolate the cortices in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and digest with papain according to the manufacturer's instructions to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated plates or coverslips at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium.

  • Continue to culture the neurons for 7-10 days in vitro (DIV) before initiating experiments, with partial media changes every 3-4 days.

Neuronal Viability (MTT) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

Materials:

  • Primary neuronal cultures in a 96-well plate

  • Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Culture primary neurons in a 96-well plate for 7 DIV.

  • Pre-treat the neurons with varying concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 50 µM 6-OHDA) and incubate for 24 hours.

  • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay Protocol

This colorimetric assay measures the activity of caspase-3, a key marker of apoptosis, based on the cleavage of a specific substrate.

Materials:

  • Primary neuronal cultures in a 6-well plate

  • Apoptosis inducer (e.g., Staurosporine)

  • This compound

  • Caspase-3 Assay Kit (Colorimetric)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Culture primary neurons in a 6-well plate for 7 DIV.

  • Pre-treat the neurons with this compound for 2 hours.

  • Induce apoptosis by adding the apoptosis inducer (e.g., 1 µM Staurosporine) and incubate for 6 hours.

  • Harvest the cells and prepare cell lysates using the provided lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Neurite Outgrowth Assay Protocol

This immunocytochemistry-based assay quantifies neurite length and branching.

Materials:

  • Primary neuronal cultures on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin antibody

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Protocol:

  • Culture primary neurons on coverslips for 2 DIV.

  • Treat the neurons with varying concentrations of this compound for 72 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-β-III tubulin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Mount the coverslips on microscope slides.

  • Capture images using a fluorescence microscope.

  • Quantify the average neurite length and number of primary neurites per neuron using image analysis software.

Western Blotting Protocol for Synaptic Proteins

This protocol details the detection and quantification of synaptic proteins such as Synapsin I (presynaptic) and PSD-95 (postsynaptic).

Materials:

  • Primary neuronal cultures in a 6-well plate

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Synapsin I, anti-PSD-95, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture primary neurons in a 6-well plate for 10 DIV.

  • Treat the neurons with this compound for 48 hours.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash with TBST and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control (β-actin).

Mandatory Visualizations

TAS4_Signaling_Pathway TAS4 This compound mGluR4 mGluR4 Receptor TAS4->mGluR4 Binds to G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotection (↓ Apoptosis, ↑ Viability) cAMP->Neuroprotection Synaptic_Plasticity Synaptic Plasticity (↑ Neurite Outgrowth, ↑ Synaptic Proteins) cAMP->Synaptic_Plasticity

Caption: Proposed signaling pathway of this compound via mGluR4 activation.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Culture Primary Neuronal Culture (7-10 DIV) TAS4_Treatment This compound Treatment (Varying Concentrations) Culture->TAS4_Treatment Toxin_Treatment Neurotoxin/ Apoptosis Inducer TAS4_Treatment->Toxin_Treatment Neurite Immunocytochemistry (Neurite Outgrowth) TAS4_Treatment->Neurite Western Western Blot (Synaptic Proteins) TAS4_Treatment->Western Viability MTT Assay (Viability) Toxin_Treatment->Viability Apoptosis Caspase-3 Assay (Apoptosis) Toxin_Treatment->Apoptosis Data_Analysis Quantitative Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Neurite->Data_Analysis Western->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy.

Logical_Relationship cluster_neuroprotection Neuroprotection cluster_neurorestoration Neurorestoration TAS4_Efficacy This compound Efficacy Increased_Viability Increased Viability TAS4_Efficacy->Increased_Viability leads to Decreased_Apoptosis Decreased Apoptosis TAS4_Efficacy->Decreased_Apoptosis leads to Enhanced_Neurite_Outgrowth Enhanced Neurite Outgrowth TAS4_Efficacy->Enhanced_Neurite_Outgrowth leads to Increased_Synaptic_Proteins Increased Synaptic Proteins TAS4_Efficacy->Increased_Synaptic_Proteins leads to

Caption: Logical relationship of this compound efficacy endpoints.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TAS-4 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of TAS-4, a modulator of the metabotropic glutamate receptor 4-positive allosteric.[1] The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a modulator of the metabotropic glutamate receptor 4-positive allosteric.[1] Like many small molecule compounds developed for research and drug discovery, this compound is hydrophobic, meaning it has poor solubility in water-based solutions such as buffers and cell culture media.[2][3][4] This low aqueous solubility can lead to precipitation, making it challenging to achieve the desired concentration for in vitro and in vivo experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (water-free) dimethyl sulfoxide (DMSO).[5] It is crucial to use high-purity DMSO to avoid introducing water, which can lower the solubility of this compound and lead to precipitation.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What is the likely cause?

A3: This is a common phenomenon known as "crashing out" of solution. It occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is not soluble.[2] The rapid change in solvent polarity causes the compound to precipitate. This is often due to the final concentration of this compound exceeding its solubility limit in the aqueous medium.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many being sensitive to concentrations above 0.1%.[2][4] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the tolerance of your specific cell line.

Troubleshooting Guide

Issue: Precipitation Observed Upon Dilution in Aqueous Buffer

Initial Steps:

  • Verify Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved and free of any visible particulates. If necessary, gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.[2][3]

  • Optimize Dilution Method: Instead of adding a large volume of aqueous buffer to a small volume of DMSO stock, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring.[2] This promotes rapid mixing and can prevent localized high concentrations of this compound that lead to precipitation.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level below its aqueous solubility limit.

Advanced Troubleshooting Strategies:

StrategyDescriptionConsiderations
Co-solvents The addition of a small amount of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) to the aqueous buffer can increase the solubility of hydrophobic compounds.Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect cell viability or the biological activity of this compound.
pH Adjustment The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[2] For basic compounds, a lower pH may increase solubility, while for acidic compounds, a higher pH may be beneficial.The pH must be compatible with your experimental system (e.g., physiological pH for cell-based assays).
Use of Surfactants Low concentrations of non-ionic surfactants, such as Tween® 20 or Tween® 80, can be used to increase the solubility of poorly soluble compounds by forming micelles.Surfactants can interfere with some biological assays. It is important to test for any potential interference.
Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.The choice of cyclodextrin and the molar ratio of cyclodextrin to this compound need to be optimized.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C to ensure complete dissolution.

  • Visually inspect the solution to confirm that it is clear and free of any particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).

  • Perform serial dilutions of the DMSO stock solution in DMSO to create intermediate concentrations if a very low final concentration of this compound is required. This helps to maintain a low final DMSO concentration.

  • While vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the buffer.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the concentration of this compound is likely too high for the aqueous environment.

Visualizations

G start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Troubleshoot Stock: - Use anhydrous DMSO - Gentle warming (37°C) - Sonication check_stock->stock_issue No check_dilution Is the dilution method optimized? check_stock->check_dilution Yes stock_issue->check_stock dilution_issue Optimize Dilution: - Add DMSO stock to buffer (not vice-versa) - Vortex during addition check_dilution->dilution_issue No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes dilution_issue->check_dilution concentration_issue Lower the final concentration of this compound check_concentration->concentration_issue Yes advanced_options Still Precipitating? Consider Advanced Options check_concentration->advanced_options No concentration_issue->advanced_options cosolvents Use Co-solvents (e.g., Ethanol, PEG-400) advanced_options->cosolvents ph_adjustment Adjust pH of Buffer advanced_options->ph_adjustment surfactants Use Surfactants (e.g., Tween® 20) advanced_options->surfactants cyclodextrins Formulate with Cyclodextrins advanced_options->cyclodextrins end End: this compound Solubilized cosolvents->end ph_adjustment->end surfactants->end cyclodextrins->end

Caption: Troubleshooting workflow for this compound insolubility.

G TAS4 This compound mGluR4 mGluR4 TAS4->mGluR4 Positive Allosteric Modulator Gi_Go Gi/Go mGluR4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates downstream Downstream Cellular Effects PKA->downstream Phosphorylates Targets

References

Technical Support Center: Optimizing TAS-4 Concentration for Maximal mGluR4 Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAS-4, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound, with the chemical name N-(2, 4-dichlorophenyl) pyridine-2-carboxamide, is a positive allosteric modulator (PAM) of the mGluR4 receptor. It has been reported as a potent and selective modulator of the human mGluR4 receptor with an EC50 of 287.8 nM.[1]

Q2: How does this compound work?

A2: As a PAM, this compound does not directly activate the mGluR4 receptor on its own. Instead, it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site. This binding event increases the receptor's sensitivity to the endogenous agonist, glutamate. The result is a leftward shift in the glutamate concentration-response curve, meaning that a lower concentration of glutamate is required to elicit a response.[2][3]

Q3: In what types of in vitro assays can I evaluate this compound activity?

A3: The activity of mGluR4 PAMs like this compound is typically assessed using cell-based functional assays. Common methods include:

  • Calcium Mobilization Assays: In cell lines co-expressing mGluR4 and a chimeric G-protein (e.g., Gqi5), receptor activation can be measured by changes in intracellular calcium levels.

  • cAMP Assays: mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • GTPγS Binding Assays: This assay measures the binding of radiolabeled GTPγS to G-proteins upon receptor activation, providing a direct measure of G-protein engagement.

Q4: What is a typical concentration range to test for this compound?

A4: Based on its reported EC50 of 287.8 nM, a good starting point for a concentration-response curve would be to bracket this value. A range from 1 nM to 10 µM is recommended to capture the full dose-response relationship, including the baseline and maximal potentiation.

Q5: Should I expect to see any agonist activity with this compound alone?

A5: Ideally, a pure PAM will not exhibit agonist activity in the absence of an orthosteric agonist like glutamate. However, some mGluR4 modulators have been reported to have ago-potentiator activity, meaning they can display some level of direct receptor activation, especially at higher concentrations. It is crucial to include a "no glutamate" control in your experiments to assess the baseline activity of this compound alone.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No potentiation of glutamate response observed. 1. Incorrect this compound Concentration: The concentrations tested may be too low to elicit a response. 2. Cell Health/Passage Number: The cells expressing mGluR4 may be unhealthy or have been passaged too many times, leading to a loss of receptor expression or signaling integrity. 3. Assay Conditions: The concentration of glutamate used (EC20) may not be optimal for observing potentiation.1. Perform a broad concentration-response curve for this compound (e.g., 1 nM to 30 µM). 2. Use cells with a low passage number and ensure high viability before starting the experiment. 3. Re-evaluate the EC20 concentration of glutamate for your specific cell line and assay conditions.
High background signal or apparent agonist activity. 1. Compound Precipitation: this compound, like many small molecules, may have limited solubility at high concentrations, leading to light scattering or other assay artifacts. 2. Ago-potentiator Activity: The compound may possess some intrinsic agonist activity. 3. Contamination: The compound stock or assay reagents may be contaminated.1. Visually inspect the compound dilutions for any signs of precipitation. Consider using a solubility-enhancing excipient if necessary. 2. Carefully evaluate the dose-response curve in the absence of glutamate. 3. Prepare fresh compound stocks and assay reagents.
Inconsistent results between experiments. 1. Variable Glutamate EC20: The potency of glutamate can vary slightly between experiments, affecting the window for potentiation. 2. Cell Density: Inconsistent cell seeding density can lead to variability in receptor expression and signal transduction. 3. Reagent Preparation: Inconsistent preparation of this compound dilutions or other reagents.1. Determine the glutamate EC20 for each experiment or use a very stable, cryopreserved cell stock. 2. Ensure a consistent cell seeding protocol and allow for uniform cell attachment. 3. Use precise pipetting techniques and prepare fresh dilutions for each experiment.
"Flat" Structure-Activity Relationship (SAR) with analogs. This is a known challenge in the development of mGluR4 PAMs. The allosteric binding site may be conformationally constrained, making the receptor sensitive to small structural changes in the modulator.This is more of a drug discovery challenge than a direct experimental issue. It highlights the complex nature of mGluR4 allosteric modulation.

Data Presentation

The following table summarizes the in vitro potency of this compound and other well-characterized mGluR4 PAMs for comparison.

Compound Reported EC50 Fold Shift of Glutamate Response Cell Line Assay Type
This compound 287.8 nM (human)[1]Not ReportedNot SpecifiedNot Specified
VU001171 650 nM[4]36-fold[4]mGluR4/Gqi5 CHO cells[4]Calcium Mobilization[4]
PHCCC 4.1 µM[4]5.5-fold[4]mGluR4/Gqi5 CHO cells[4]Calcium Mobilization[4]
ADX88178 4 nM (human), 9 nM (rat)[5]Not ReportedNot SpecifiedNot Specified

Experimental Protocols

Calcium Mobilization Assay for mGluR4 Potentiation

This protocol is a generalized procedure based on common practices for evaluating mGluR4 PAMs.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR4 and a chimeric G-protein (Gqi5) in appropriate growth medium.

  • Plate the cells in black-walled, clear-bottomed 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

2. Dye Loading:

  • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • Remove the growth medium from the cell plates and add the dye solution to each well.

  • Incubate the plates for 45-60 minutes at 37°C.

  • After incubation, wash the cells with the assay buffer to remove excess dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Use a fluorescent plate reader (e.g., FDSS, FLIPR) to measure the baseline fluorescence.

  • Add the this compound dilutions to the wells and incubate for a specified period (e.g., 2-5 minutes).

  • Add a pre-determined EC20 concentration of glutamate to all wells.

  • Immediately begin measuring the fluorescence signal for 2-3 minutes.

4. Data Analysis:

  • The increase in fluorescence intensity upon glutamate addition corresponds to the potentiation of the mGluR4 response.

  • Plot the this compound concentration against the potentiation response to generate a dose-response curve and determine the EC50 value.

Visualizations

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound This compound->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP experimental_workflow start Start cell_culture Culture mGluR4-expressing cells start->cell_culture plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with Calcium Indicator Dye plating->dye_loading compound_prep Prepare this compound serial dilutions add_tas4 Add this compound to cells dye_loading->add_tas4 compound_prep->add_tas4 add_glutamate Add Glutamate (EC20) add_tas4->add_glutamate read_plate Measure Fluorescence Signal add_glutamate->read_plate data_analysis Analyze data and generate concentration-response curve read_plate->data_analysis end End data_analysis->end

References

Technical Support Center: Prevention of TAS-4 Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of TAS-4 during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] It is crucial to keep the vial tightly sealed to prevent moisture absorption.[2]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound, typically prepared in DMSO, should be stored as aliquots in tightly sealed vials at -20°C.[2] It is generally recommended to use these solutions within one month.[2] To minimize the risk of degradation from repeated freeze-thaw cycles, it is best to prepare multiple small aliquots. Whenever possible, solutions should be prepared fresh and used on the same day.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from forming inside the vial.[2]

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your this compound solution may be a sign of chemical degradation, potentially due to oxidation.[3] It is advisable to discard the solution and prepare a fresh one from solid stock. If the problem persists, consider storing the solution under an inert gas like argon or nitrogen, especially if the compound is known to be sensitive to oxygen.[3]

Q4: I observe a precipitate in my this compound stock solution after thawing. What should I do?

A4: The formation of a precipitate upon thawing could be due to low solubility of this compound at colder temperatures or the absorption of water into the solvent.[3] Gently warm the vial to room temperature and vortex to see if the compound redissolves.[3] Ensure the compound is fully dissolved before use. To prevent this, ensure you are using anhydrous solvent for preparing your stock solution.[3]

Q5: Can I store this compound solutions at 4°C?

A5: While short-term storage of solid this compound at 0-4°C is acceptable, long-term storage of solutions at this temperature is generally not recommended.[1][2] For solutions, freezing at -20°C is the preferred method to slow down potential degradation reactions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an assay Chemical degradation of this compound in the stock solution or assay buffer.1. Confirm the purity of the stock solution using HPLC or LC-MS.[3]2. If degradation is confirmed, prepare a fresh stock solution.3. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation.4. Consider the possibility of adsorption to plasticware; using low-binding plates may help.[4]
Inconsistent experimental results Inconsistent preparation of this compound solutions or variable storage conditions.1. Standardize the protocol for preparing this compound solutions.2. Prepare fresh solutions for each experiment or adhere to strict storage guidelines for aliquots.[4]
Appearance of new peaks in HPLC/LC-MS analysis of a stored sample Formation of degradation products.1. Attempt to identify the degradation products to understand the degradation pathway.2. Review storage conditions (temperature, light exposure, solvent quality) and optimize them to minimize degradation.[5]

Potential Degradation Pathways

Based on the chemical structure of this compound, N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, two likely degradation pathways are hydrolysis and oxidation.

Hydrolysis

The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield picolinic acid and 2,4-dichloroaniline.

G TAS4 This compound (N-(2,4-Dichlorophenyl)pyridine-2-carboxamide) H2O H₂O (Acid or Base catalysis) TAS4->H2O Products Degradation Products H2O->Products Hydrolysis Picolinic_Acid Picolinic Acid Products->Picolinic_Acid Dichloroaniline 2,4-Dichloroaniline Products->Dichloroaniline

Caption: Potential hydrolytic degradation pathway of this compound.

Oxidation

The pyridine ring and the amide linkage in this compound could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

G TAS4 This compound Oxidant [O] (e.g., air, peroxide) TAS4->Oxidant Oxidized_Products Oxidative Degradation Products Oxidant->Oxidized_Products Oxidation N_oxide Pyridine N-oxide derivative Oxidized_Products->N_oxide Other_Oxidized Other oxidized species Oxidized_Products->Other_Oxidized

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To quickly assess the stability of this compound in a specific solvent or buffer under different temperature conditions.

Materials:

  • This compound solid

  • Anhydrous DMSO (or other solvent of choice)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Microcentrifuge tubes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the solution into multiple microcentrifuge tubes.

  • Incubation: Place the vials at the different temperature conditions.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the peak area at time zero to determine the percentage of compound remaining.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound Solution aliquot Aliquot into Tubes prep_solution->aliquot temp1 Incubate at Temp 1 aliquot->temp1 temp2 Incubate at Temp 2 aliquot->temp2 temp3 Incubate at Temp 3 aliquot->temp3 sample Sample at Time Points temp1->sample temp2->sample temp3->sample analyze HPLC / LC-MS Analysis sample->analyze data Quantify Remaining this compound analyze->data

Caption: Workflow for preliminary stability assessment of this compound.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Materials:

  • This compound solid

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Photostability chamber

  • Oven

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the this compound solutions to the following conditions:

    • Acidic Hydrolysis: Add HCl solution and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add NaOH solution and incubate at an elevated temperature (e.g., 60°C).

    • Oxidation: Add H₂O₂ solution and keep at room temperature.

    • Thermal Stress: Incubate a solution at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Take samples at various time points.

  • Neutralization: For the acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.

  • Data Analysis: Characterize the degradation products and propose degradation pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze HPLC / LC-MS Analysis sample->analyze characterize Characterize Degradants analyze->characterize pathway Propose Degradation Pathway characterize->pathway

Caption: Workflow for a forced degradation study of this compound.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound
Form Storage Condition Duration Reference
Solid0-4°C, Dry, DarkShort-term (days to weeks)[1]
Solid-20°C, Dry, DarkLong-term (months to years)[1]
Solution (in DMSO)-20°C in aliquotsUp to 1 month[2]
Table 2: Hypothetical Stability Data for this compound in Solution (10 mM in DMSO)
Storage Temperature % Remaining after 24 hours % Remaining after 1 week % Remaining after 1 month
37°C85%60%<10%
25°C (Room Temp)98%90%75%
4°C>99%98%95%
-20°C>99%>99%>99%

Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

References

Technical Support Center: Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide provides general advice for patch-clamp experiments. No specific information could be found for "TAS-4" in the context of patch-clamp experiments. The guidance provided is based on common issues encountered in patch-clamp electrophysiology and may be applicable to a wide range of ion channels and recording configurations.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during patch-clamp experiments. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for a successful patch-clamp recording?

A1: A successful patch-clamp experiment begins with a healthy cell preparation, a clean and properly configured rig, and high-quality solutions and pipettes.[1][2][3] Key initial steps include ensuring cells are healthy and not overgrown, using filtered intracellular and extracellular solutions with correct pH and osmolarity, and pulling and fire-polishing a fresh pipette for each sealing attempt.[3][4] A small amount of positive pressure should be applied to the pipette as it approaches the cell to keep the tip clean.[4]

Q2: How do I achieve a gigaohm (GΩ) seal?

A2: Achieving a GΩ seal is fundamental to patch-clamp recording.[4][5] This requires a clean pipette tip and a clean cell membrane.[4] After gently touching the cell membrane, applying light suction should facilitate seal formation.[4] Holding the pipette potential at a negative value (e.g., -60 to -70 mV) can also aid in sealing.[1] If a GΩ seal is not forming, it could be due to unhealthy cells, incorrect pipette resistance, or debris on the pipette tip or cell surface.[1][2]

Q3: What is series resistance and why is it important to compensate for it?

A3: Series resistance (Rs) is the sum of the access resistance of the pipette and the resistance of the cell membrane.[5] High series resistance can lead to a voltage error, where the actual membrane potential differs from the command potential set by the amplifier.[5] This is particularly problematic when recording large currents.[5] Most patch-clamp amplifiers have a circuit to compensate for Rs, and it is generally recommended to compensate for 80-90% of the measured Rs.[5]

Troubleshooting Guides

Issue 1: Inability to Form a GΩ Seal

Question: I am having difficulty forming a stable GΩ seal. What are the common causes and solutions?

Answer:

Several factors can prevent the formation of a stable GΩ seal. The following table outlines common causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps References
Unhealthy Cells Ensure cells are from a healthy culture and have not been passaged too many times. Check for proper oxygenation and nutrient supply.[1]
Dirty Pipette Tip Always use a fresh, clean pipette for each attempt. Ensure your pipette solution is filtered. Apply positive pressure when approaching the cell to prevent debris from clogging the tip.[1][2][4]
Incorrect Pipette Resistance Pipette resistance should typically be between 3-7 MΩ for whole-cell recordings. If resistance is too low (<3 MΩ), the tip may be too large, making sealing difficult. If it's too high (>8 MΩ), it can be difficult to break into the cell.[1]
Debris on Cell Surface Ensure the cell surface is clean. For cultured cells, wash them several times to remove media components.[4]
Inadequate Suction Apply gentle, controlled suction. Too much suction can damage the cell, while too little may not be enough to form a seal.[1]
Problem with Solutions Verify the pH and osmolarity of your internal and external solutions. A significant mismatch can affect cell health and seal formation.[6]
Issue 2: High Electrical Noise in the Recording

Question: My recordings are very noisy. How can I identify the source of the noise and reduce it?

Answer:

Electrical noise is a common problem in patch-clamp electrophysiology. Identifying the source is key to eliminating it.

Troubleshooting Workflow for High Noise:

start High Noise Observed check_grounding Check Grounding (Single Point Ground, No Loops) start->check_grounding check_electrodes Check Electrodes (Properly Chlorided, No Corrosion) check_grounding->check_electrodes Noise Persists final_check Re-evaluate Recording check_grounding->final_check Noise Reduced isolate_equipment Isolate Equipment (Turn off one by one) check_electrodes->isolate_equipment Noise Persists check_electrodes->final_check Noise Reduced shielding Improve Shielding (Faraday Cage) isolate_equipment->shielding Noise Persists isolate_equipment->final_check Noise Reduced solution_noise Check for Solution Noise (Pipette in bath, no cell) shielding->solution_noise Noise Persists shielding->final_check Noise Reduced solution_noise->final_check Noise Reduced

Caption: Troubleshooting workflow for identifying and reducing electrical noise in patch-clamp recordings.

Noise Source Characteristics Solutions References
60/50 Hz Line Noise Sharp peaks at 60 Hz (or 50 Hz) and its harmonics in the frequency spectrum.Ensure proper grounding of all equipment to a single point. Check for ground loops. Use a Faraday cage to shield the setup.[7][8][9]
High-Frequency Noise Broad-band noise across a wide frequency range.Identify and turn off or shield nearby sources of high-frequency noise such as fluorescent lights, computers, or perfusion pumps.[8][10]
Drift and Low-Frequency Noise Slow, wandering baseline.Allow the pipette and holder to thermally equilibrate. Ensure the micromanipulator is stable and not drifting. Check for leaks in the perfusion system.[6][11]
Electrode Noise Increased noise when the pipette is in the bath.Ensure the recording and reference electrodes are properly chlorided and not corroded.[1][7]
Issue 3: Unstable Whole-Cell Recording

Question: I can establish a whole-cell configuration, but the recording is unstable and the cell dies quickly. What could be the problem?

Answer:

Maintaining a stable whole-cell recording for an extended period can be challenging. The following factors can contribute to instability.

Logical Relationship of Factors Affecting Whole-Cell Stability:

cluster_pipette Pipette Properties cluster_cell Cellular Factors cluster_solutions Solution Properties cluster_mechanical Mechanical Stability Pipette Resistance Pipette Resistance Unstable Recording Unstable Recording Pipette Resistance->Unstable Recording Tip Geometry Tip Geometry Tip Geometry->Unstable Recording Cell Health Cell Health Cell Health->Unstable Recording Cell Size Cell Size Cell Size->Unstable Recording Osmolarity Mismatch Osmolarity Mismatch Osmolarity Mismatch->Unstable Recording Intracellular Solution Composition Intracellular Solution Composition Intracellular Solution Composition->Unstable Recording Pipette Drift Pipette Drift Pipette Drift->Unstable Recording Vibration Vibration Vibration->Unstable Recording

Caption: Factors contributing to the instability of whole-cell patch-clamp recordings.

Potential Cause Troubleshooting Steps References
Pipette Drift Ensure the micromanipulator is stable and there is no tension on the pipette holder from tubing or wires. Allow the setup to equilibrate to the room temperature.[6][12]
Cell Dialysis The contents of the pipette solution will dialyze into the cell, which can lead to "rundown" of currents over time. Consider using the perforated patch technique to minimize dialysis.[5]
Osmolarity Mismatch A significant difference in osmolarity between the internal and external solutions can cause the cell to swell or shrink, leading to instability. Measure and adjust the osmolarity of your solutions.[6][12]
Mechanical Instability Ensure the anti-vibration table is floating correctly. Check for any movement of the coverslip or instability in the perfusion system.[1][12]
Poor Cell Health Start with healthy cells. Unhealthy cells will not tolerate the whole-cell configuration for long.[1]

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol

This protocol provides a general outline for whole-cell voltage-clamp recordings. Specific parameters will need to be optimized for the cell type and ion channel of interest.

  • Solution Preparation:

    • Prepare and filter (0.2 µm filter) both external and internal solutions.[3][4]

    • Check and adjust the pH and osmolarity of the solutions.[3][6] A typical osmolarity for the internal solution is slightly lower than the external solution.[6]

  • Pipette Preparation:

    • Pull glass capillary tubes to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[1]

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.[4]

    • Backfill the pipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.[1]

  • Cell Preparation:

    • Plate cells on coverslips at an appropriate density.

    • Before recording, replace the culture medium with the external recording solution.[4]

  • Achieving a GΩ Seal:

    • Mount the pipette in the holder and apply positive pressure.[4]

    • Lower the pipette into the bath and null the pipette offset potential.

    • Approach the target cell and gently press the pipette tip against the membrane.[4]

    • Release the positive pressure and apply gentle suction to form a GΩ seal.[1][4]

  • Establishing the Whole-Cell Configuration:

    • Once a stable GΩ seal is formed, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip.[5] The "zap" function on the amplifier can also be used.[1]

    • Successful break-in is indicated by the appearance of the capacitive transient.[1]

  • Recording:

    • Switch the amplifier to voltage-clamp mode.[1]

    • Compensate for the series resistance and pipette capacitance.[5]

    • Apply the desired voltage protocol to elicit and record the currents of interest.

Quantitative Data Summary

The following table provides typical values for key parameters in whole-cell patch-clamp recordings. These values can vary significantly depending on the cell type and the specific ion channel being studied.

Parameter Typical Range Notes References
Pipette Resistance 3 - 7 MΩLower resistance pipettes are better for voltage-clamp but can be harder to seal with.[1]
Seal Resistance > 1 GΩA high seal resistance is crucial for low-noise recordings.[4]
Series Resistance (Access Resistance) 5 - 20 MΩShould be monitored throughout the experiment and compensated for.[5]
Cell Capacitance 5 - 100 pFVaries with cell size.[13]
Holding Potential -60 to -80 mVA typical starting point for many voltage-gated channels.[1]

References

Technical Support Center: Addressing Off-Target Effects of TAS-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of the hypothetical kinase inhibitor, TAS-4. For the purposes of this guide, this compound is assumed to be a small molecule inhibitor targeting the protein kinase "Kinase A".

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug or small molecule, like this compound, binds to and alters the function of proteins other than its intended target (Kinase A).[1] This is a significant concern because unintended molecular interactions can lead to the misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]

Q2: What are the common causes of off-target effects for kinase inhibitors like this compound?

A2: The primary cause of off-target effects among kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other factors include the inherent ability of some compounds to bind to multiple kinases with varying affinities and the use of high concentrations in experiments, which increases the likelihood of engaging lower-affinity off-target kinases.[1]

Q3: How can I determine if the observed phenotype in my experiment is a result of this compound's on-target or off-target activity?

A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This includes conducting a thorough literature review of this compound's selectivity profile, using a structurally unrelated inhibitor for the same primary target to see if the phenotype is replicated, and performing dose-response analyses.[1] Additionally, genetic knockdown of the primary target (Kinase A) using techniques like siRNA or CRISPR should produce a phenotype that matches the one observed with this compound if the effect is on-target.[1]

Q4: Can the off-target effects of this compound be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[1] For example, this compound might inhibit other kinases involved in oncogenic pathways, leading to a more potent therapeutic effect than targeting Kinase A alone.[1]

Q5: What are some initial steps I can take to minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that inhibits the primary target without causing excessive toxicity.[1] It is also important to validate your findings with a secondary, structurally different inhibitor for the same target and to consider genetic methods for target validation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and suggests potential solutions.

Observed Problem Potential Cause Suggested Troubleshooting Steps
High levels of cell death at low this compound concentrations.Potent off-target effects on kinases essential for cell survival.[1]1. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits Kinase A without causing excessive toxicity.[1]2. Apoptosis Analysis: Use assays like Annexin V staining to confirm if cell death is apoptotic.[1]3. Consult Off-Target Databases: Check for known off-targets of similar compounds that are involved in cell survival pathways.
The observed cellular phenotype is not what was expected from inhibiting Kinase A.This compound may be inhibiting an off-target kinase with an opposing biological function.[1]1. Validate with a Different Inhibitor: Use a structurally unrelated inhibitor for Kinase A.[1]2. Genetic Knockdown: Use siRNA or CRISPR to knock down Kinase A and see if the phenotype matches.[1]3. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.[1]
Inconsistent results between different primary cell batches.Biological variability in the expression levels of on- and off-target kinases in cells from different donors.[1]1. Use Pooled Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations.[1]2. Characterize Each Batch: Perform quality control on each batch of primary cells, including verifying the expression of Kinase A.
Development of resistance to this compound in long-term cell culture.Upregulation of compensatory signaling pathways or mutations in the on-target or off-target proteins.1. Sequence Kinase A: Check for mutations in the this compound binding site.2. Analyze Compensatory Pathways: Use phosphoproteomics or RNA sequencing to identify upregulated pathways in resistant cells.[2]3. Investigate Off-Target Mediated Resistance: Identify off-targets in both sensitive and resistant cells using CETSA or chemoproteomics.[2]
Quantitative Data Summary for this compound (Hypothetical)

The following table presents hypothetical data for this compound's activity against its primary target, Kinase A, and several potential off-target kinases.

Target IC50 (nM) Ki (nM) Comments
Kinase A (On-Target) 15 5 High Potency
Kinase B250100Moderate off-target activity
Kinase C800350Potential for off-target effects at higher concentrations
Kinase D>10,000>5,000Low probability of direct inhibition
Kinase E5020Significant off-target, structurally related to Kinase A

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[3]

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Kinase A using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble Kinase A as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinobeads Affinity Purification for Off-Target Identification

Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome.[4][5]

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates under non-denaturing conditions.

  • Competition Binding: Incubate the cell lysate with increasing concentrations of this compound.

  • Kinobeads Pulldown: Add the kinobeads to the lysate to capture kinases that are not bound by this compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates that it is an off-target of the compound.

Quantitative Phosphoproteomics for Pathway Analysis

This method provides a global view of the signaling pathways affected by this compound by quantifying changes in protein phosphorylation.[6][7]

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control, and then lyse the cells.

  • Protein Digestion: Digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphorylation sites and quantify their abundance.

  • Bioinformatics Analysis: Use bioinformatics tools to map the identified phosphopeptides to proteins and signaling pathways, and to identify pathways that are significantly altered by this compound treatment.

Visualizations

Signaling Pathways

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Upstream Signal Upstream Signal Kinase A Kinase A Upstream Signal->Kinase A Kinase E Kinase E Upstream Signal->Kinase E Substrate A Substrate A Kinase A->Substrate A Cellular Response A Cellular Response A Substrate A->Cellular Response A Substrate E Substrate E Kinase E->Substrate E Cellular Response E Cellular Response E Substrate E->Cellular Response E This compound This compound This compound->Kinase A Inhibits (On-Target) This compound->Kinase E Inhibits (Off-Target)

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental Workflow for Off-Target Identification

Phenotypic_Assay Observe Unexpected Phenotype On_Target_Validation On-Target Validation Phenotypic_Assay->On_Target_Validation CETSA CETSA for Target Engagement On_Target_Validation->CETSA Confirm Binding Genetic_Knockdown Genetic Knockdown (siRNA/CRISPR) On_Target_Validation->Genetic_Knockdown Compare Phenotype Off_Target_Screen Off-Target Screen On_Target_Validation->Off_Target_Screen On-Target Effect Ruled Out CETSA->Off_Target_Screen Genetic_Knockdown->Off_Target_Screen Kinobeads Kinobeads + MS Off_Target_Screen->Kinobeads Identify Binding Partners Phosphoproteomics Phosphoproteomics Off_Target_Screen->Phosphoproteomics Assess Pathway Activity Analyze_Results Analyze and Confirm Off-Targets Kinobeads->Analyze_Results Phosphoproteomics->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for identifying this compound off-target effects.

Troubleshooting Logic Diagram

Question1 Does genetic knockdown of Kinase A phenocopy the result? Answer1_Yes Likely On-Target Effect. Consider downstream or feedback mechanisms. Question1->Answer1_Yes Yes Question2 Does a structurally different Kinase A inhibitor produce the same result? Question1->Question2 No Answer2_Yes Strong evidence for On-Target Effect. Question2->Answer2_Yes Yes Answer_No Likely Off-Target Effect. Question2->Answer_No No Action Proceed with Off-Target Identification Assays (e.g., Kinobeads). Answer_No->Action

Caption: Logical diagram for troubleshooting unexpected this compound results.

References

Technical Support Center: TAS-4 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the TAS-4 therapeutic platform in preclinical animal models. This compound is a novel small interfering RNA (siRNA) targeting the KRAS G12C mutation, encapsulated in a proprietary lipid nanoparticle (LNP) formulation for targeted delivery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling procedure for the this compound LNP formulation?

A1: this compound LNP vials should be stored at -80°C for long-term stability (up to 12 months). For short-term use, vials can be stored at 4°C for a maximum of 2 weeks. Before administration, thaw the vial at room temperature for 15-20 minutes or on ice for 60 minutes. Once thawed, do not refreeze. Gently mix the solution by inverting the tube; do not vortex, as this can disrupt the LNP structure.

Q2: What is the appropriate vehicle control for in vivo studies involving this compound?

A2: The recommended vehicle control is a saline or phosphate-buffered saline (PBS) solution with the same lipid composition as the this compound formulation but lacking the this compound siRNA payload. This "empty LNP" control helps differentiate the effects of the delivery vehicle from the therapeutic effects of the siRNA itself.

Q3: What is the general mechanism of action for this compound?

A3: this compound is an siRNA therapeutic designed to specifically target and degrade the messenger RNA (mRNA) of the KRAS G12C mutant protein. By reducing the expression of this oncogenic protein, this compound aims to inhibit downstream signaling pathways that drive tumor proliferation and survival.

TAS4_Pathway cluster_cell Tumor Cell Receptor Growth Factor Receptor KRAS_G12C KRAS G12C (Active) Receptor->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Growth & Survival ERK->Proliferation TAS4 This compound siRNA TAS4->KRAS_G12C Inhibits Expression

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide

Issue 1: Lower-than-Expected Efficacy or High Variability in Tumor Growth Inhibition

If you observe minimal tumor regression or significant variability between subjects, consider the following factors.

Potential Causes & Solutions

  • Improper Dosing or Administration:

    • Solution: Verify dose calculations based on the most recent animal weights. For intravenous (IV) tail vein injections, ensure proper technique to avoid subcutaneous leakage, which can drastically reduce systemic exposure. Consider using a warming lamp to dilate the tail vein for easier injection.

  • LNP Formulation Integrity:

    • Solution: Ensure the this compound LNP formulation was handled correctly (see FAQ Q1). Avoid vortexing and repeated freeze-thaw cycles. If in doubt, use a fresh vial from -80°C storage. Perform Dynamic Light Scattering (DLS) to confirm particle size and polydispersity index (PDI) before injection.

  • Tumor Model Resistance:

    • Solution: The tumor model may have intrinsic or acquired resistance mechanisms. Confirm the presence of the KRAS G12C mutation in your cell line or patient-derived xenograft (PDX) model. Evaluate downstream pathway activation (e.g., p-ERK levels) to ensure the target is being engaged.

Troubleshooting_Workflow start Start: Low Efficacy Observed check_dose 1. Verify Dosing & Administration Technique start->check_dose check_lnp 2. Assess LNP Integrity (Handling, DLS) check_dose->check_lnp check_model 3. Confirm Target Presence (KRAS G12C) check_lnp->check_model assess_biodistribution 4. Analyze Biodistribution (IVIS Imaging) check_model->assess_biodistribution low_tumor_acc Low Tumor Accumulation assess_biodistribution->low_tumor_acc No sufficient_acc Sufficient Accumulation assess_biodistribution->sufficient_acc Yes optimize_delivery Optimize Delivery (e.g., formulation, schedule) low_tumor_acc->optimize_delivery check_target_engagement Assess Target Engagement (e.g., qPCR, Western Blot) sufficient_acc->check_target_engagement

Caption: Decision workflow for troubleshooting low in vivo efficacy of this compound.

Issue 2: Signs of Toxicity (Weight Loss, Lethargy)

If animals exhibit signs of acute toxicity, such as >15% weight loss, ruffled fur, or lethargy post-injection, investigate the following.

Potential Causes & Solutions

  • Innate Immune Response:

    • Solution: LNPs and siRNA can trigger an innate immune response. Measure serum cytokine levels (e.g., IL-6, TNF-α) 4-6 hours post-injection. If elevated, consider a dose de-escalation study or a different dosing schedule (e.g., every three days instead of daily).

  • Off-Target Effects or Carrier Toxicity:

    • Solution: Conduct a toxicology assessment by collecting blood for liver function tests (ALT, AST) and performing histology on major organs (liver, spleen) at the study endpoint. Compare results against both saline and "empty LNP" control groups to isolate carrier-related toxicity.

Quantitative Data Summary

The following tables represent typical data from a preclinical efficacy study of this compound in a pancreatic cancer xenograft model (MIA PaCa-2, KRAS G12C) in nude mice.

Table 1: In Vivo Efficacy of this compound (Tumor volume measured over 21 days; N=8 mice per group)

GroupDose (mg/kg)Dosing ScheduleDay 0 Tumor Vol. (mm³)Day 21 Tumor Vol. (mm³)Tumor Growth Inhibition (%)
Saline-Every 3 Days105 ± 121250 ± 1500%
Empty LNP-Every 3 Days102 ± 151195 ± 1804%
This compound1.0Every 3 Days108 ± 11480 ± 9562%
This compound3.0Every 3 Days104 ± 13215 ± 6083%

Table 2: Biodistribution of LNP Carrier (Fluorescently-labeled LNP (Cy5) signal measured 24h post-injection)

OrganSignal Intensity (Radiant Efficiency)
Liver1.2 x 10⁹ ± 0.3 x 10⁹
Spleen0.8 x 10⁹ ± 0.2 x 10⁹
Tumor0.5 x 10⁹ ± 0.1 x 10⁹
Kidneys0.3 x 10⁹ ± 0.08 x 10⁹
Lungs0.2 x 10⁹ ± 0.05 x 10⁹

Experimental Protocols

Protocol 1: In Vivo Efficacy Study
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 2 x 10⁶ MIA PaCa-2 cells in 100 µL of Matrigel into the right flank.

  • Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8 per group).

  • Formulation Preparation: Thaw this compound LNP or control vials at room temperature. Dilute to the final concentration with sterile saline just prior to injection.

  • Administration: Administer a 100 µL dose via tail vein injection according to the dosing schedule (e.g., every three days).

  • Monitoring: Measure tumor volume with digital calipers three times a week using the formula: Volume = (Width² x Length) / 2. Monitor body weight and animal health daily.

Protocol 2: LNP Quality Control with Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute 10 µL of the LNP formulation in 990 µL of sterile PBS to achieve the appropriate particle concentration for DLS analysis.

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.

  • Measurement: Load the diluted sample into a disposable cuvette. Place the cuvette in the instrument and perform three consecutive measurements.

  • Data Analysis: Analyze the results to determine the average particle diameter (Z-average) and the Polydispersity Index (PDI). For in vivo use, the Z-average should be between 80-120 nm and the PDI should be <0.2 to ensure a homogenous formulation.

overcoming batch-to-batch variability of TAS-4

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Overcoming Batch-to-Batch Variability for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Our goal is to ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the EC50 value of this compound between two different lots. What could be the cause?

A1: Batch-to-batch variation in the potency (EC50) of a small molecule like this compound can stem from several factors. The primary culprits are typically variations in purity, the presence of impurities that could be either inert or active, or differences in the solid-state properties (polymorphism) of the compound.[1] It is also possible that the compound has degraded due to improper storage or handling. We recommend performing a comprehensive quality control check on the new batch before use.

Q2: Our latest batch of this compound shows poor solubility in our standard assay buffer. Why is this happening?

A2: Solubility issues can arise from slight differences in the manufacturing process that may lead to a different crystalline form (polymorph) of the compound.[1] Even minor impurities can affect the solubility of the bulk material. We recommend trying to dissolve the compound in a small amount of an organic solvent like DMSO first, and then diluting it into your aqueous assay buffer. Always prepare fresh solutions for your experiments.

Q3: How should we store and handle this compound to ensure its stability?

A3: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, a concentrated stock solution in anhydrous DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into single-use vials.

Q4: Can the age of the this compound compound affect its activity?

A4: Yes, over time, small molecules can degrade, leading to a decrease in potency and the appearance of impurities. We recommend re-qualifying any batch of this compound that has been in storage for an extended period (e.g., more than one year) to ensure it still meets the required specifications.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays

My dose-response curve for this compound has shifted or the maximum effect has changed with a new batch.

Potential Cause Troubleshooting Steps
Compound Integrity 1. Verify Purity and Identity: Use analytical methods like HPLC/UPLC and Mass Spectrometry to confirm the purity and identity of the new batch. Compare the results with the certificate of analysis (CoA) and data from previous batches.[2][3] 2. Check for Impurities: Analyze the impurity profile of the new batch. Even small amounts of active impurities can significantly alter the pharmacological profile.[4][5] 3. Assess Solubility: Ensure the compound is fully dissolved in your assay buffer. Incomplete solubilization is a common source of variability.
Cell Culture Conditions 1. Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. 2. Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can affect cellular signaling and assay performance. 3. Serum Variability: If using serum, be aware that batch-to-batch variability in serum can impact cell growth and receptor expression. Consider using a serum-free medium or pre-screening new batches of serum.
Assay Protocol 1. Reagent Consistency: Ensure all other reagents used in the assay (e.g., agonist, buffer components, detection reagents) are from the same lot or have been validated to perform consistently. 2. Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures in your protocol. 3. Pipetting Accuracy: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions. Calibrate your pipettes regularly.[6]

Quality Control Parameters for this compound

To ensure consistency between batches, we recommend the following quality control (QC) tests be performed on each new lot of this compound.

QC Parameter Analytical Method Acceptance Criteria
Identity 1H NMR and LC-MSSpectrum conforms to the reference structure.
Purity HPLC/UPLC (e.g., at 254 nm)≥ 98%
Solubility Visual assessment in DMSOClear solution at ≥ 10 mM
Biological Activity In vitro cell-based assay (e.g., Calcium Mobilization)EC50 within ± 0.5 log unit of the reference batch
Residual Solvents GC-MSAs per ICH guidelines

Experimental Protocols

Calcium Mobilization Assay for mGluR4 Activity

This protocol is designed to assess the activity of this compound as a positive allosteric modulator of mGluR4 in a cell-based calcium mobilization assay.[7][8][9]

Materials:

  • HEK293 cells stably expressing human mGluR4

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (if required for your cell line)

  • This compound

  • mGluR4 agonist (e.g., L-AP4)

  • 384-well black, clear-bottom assay plates

Methodology:

  • Cell Plating: Seed HEK293-mGluR4 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing probenecid) to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the mGluR4 agonist at a concentration that will give a sub-maximal response (e.g., EC20).

  • Assay Measurement:

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes).

    • Add the mGluR4 agonist to all wells.

    • Measure the fluorescence signal in real-time.

  • Data Analysis:

    • Calculate the increase in fluorescence intensity over baseline for each well.

    • Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

Visualizations

troubleshooting_workflow start Inconsistent Results with New this compound Batch qc Step 1: Quality Control of New Batch start->qc assay_review Step 2: Review Assay Protocol and Execution qc->assay_review Batch meets specs root_cause Identify Root Cause qc->root_cause Batch fails specs cell_health Step 3: Assess Cell Health and Culture Conditions assay_review->cell_health Protocol is consistent assay_review->root_cause Protocol inconsistency found analysis Step 4: Verify Data Analysis and Interpretation cell_health->analysis Cells are healthy cell_health->root_cause Cell issues identified analysis->root_cause Analysis is correct analysis->root_cause Analysis error found solution Implement Corrective Actions root_cause->solution

Caption: Troubleshooting workflow for inconsistent this compound results.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mgluR4 mGluR4 gi_go Gi/Go Protein mgluR4->gi_go activates ac Adenylyl Cyclase gi_go->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates response Cellular Response pka->response phosphorylates targets glutamate Glutamate (Agonist) glutamate->mgluR4 tas4 This compound (PAM) tas4->mgluR4 experimental_workflow start Start: Seed cells in 384-well plate dye_loading Load cells with calcium-sensitive dye start->dye_loading compound_prep Prepare serial dilutions of this compound dye_loading->compound_prep incubation Incubate cells with this compound compound_prep->incubation agonist_prep Prepare EC20 concentration of agonist measurement Add agonist and measure fluorescence agonist_prep->measurement incubation->measurement analysis Analyze data and determine EC50 measurement->analysis end End: Report results analysis->end

References

troubleshooting unexpected results with TAS-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Targeted Affinity System-4 (TAS-4). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for running a this compound binding assay?

A1: The this compound system is optimized to perform reliably between 20°C and 37°C. Operating outside this range may lead to inconsistent results. For novel protein targets, it is recommended to perform a temperature titration experiment to determine the optimal binding temperature.

Q2: How often should the this compound microfluidic chip be calibrated?

A2: For optimal performance and data reproducibility, we recommend calibrating the microfluidic chip at the beginning of each new experiment. If running multiple experiments on the same day with the same protein and small molecule libraries, a single calibration at the start of the day is sufficient.

Q3: Can I use detergents in my buffer with the this compound system?

A3: Yes, non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (typically 0.01% to 0.05%) are compatible with the this compound system and can help prevent non-specific binding. However, it is crucial to perform a buffer optimization experiment to ensure the chosen detergent does not interfere with the binding interaction of interest.

Q4: What could be the cause of high background noise in my binding data?

A4: High background noise can stem from several sources, including protein aggregation, non-specific binding to the chip surface, or contaminated buffers. Ensure your protein sample is monodisperse by using size-exclusion chromatography. Additionally, filtering all buffers and including a low concentration of a non-ionic detergent can help minimize background noise.

Troubleshooting Guides

Issue 1: Inconsistent Kd Values Across Replicate Experiments

Users may occasionally observe variability in the calculated dissociation constant (Kd) for the same protein-ligand interaction across replicate experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Protein Instability/Aggregation Verify protein integrity and monodispersity before each experiment using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC). Prepare fresh protein dilutions for each replicate.
Inaccurate Concentration Measurements Use a reliable method for protein and small molecule concentration determination, such as a Bradford assay or UV-Vis spectroscopy. Ensure accurate and consistent pipetting.
Buffer Variability Prepare a large batch of buffer for all replicate experiments to minimize variability. Ensure consistent pH and ionic strength.
Instrument Temperature Fluctuation Allow the this compound instrument to equilibrate to the set temperature for at least 30 minutes before starting the experiment. Monitor the temperature throughout the run.
Issue 2: No Binding Signal Detected

In some instances, a binding interaction is expected, but the this compound system does not detect a significant signal.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting no binding signal.

Experimental Protocols

Protocol 1: Standard this compound Binding Affinity Assay

This protocol outlines the standard procedure for measuring the binding affinity of a small molecule to a target protein.

Methodology:

  • Protein Immobilization:

    • Prime the this compound microfluidic chip with the running buffer (e.g., PBS, 0.05% Tween-20, pH 7.4).

    • Prepare a 100 µg/mL solution of the target protein in the running buffer.

    • Inject the protein solution over the activated chip surface for 5 minutes to allow for covalent immobilization.

    • Wash the chip with running buffer to remove any unbound protein.

  • Small Molecule Titration:

    • Prepare a serial dilution of the small molecule in the running buffer, typically ranging from 100 µM to 1 nM.

    • Inject the highest concentration of the small molecule over the immobilized protein surface for 2 minutes to assess for non-specific binding.

    • Sequentially inject each concentration of the small molecule, starting from the lowest concentration, for 2 minutes, followed by a 5-minute dissociation phase with running buffer.

  • Data Analysis:

    • Use the this compound analysis software to fit the binding data to a suitable model (e.g., 1:1 Langmuir binding model).

    • The software will calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways

Hypothetical Drug Target Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated using the this compound system to identify small molecule inhibitors of "Kinase A".

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Kinase A Kinase A ERK->Kinase A Transcription Factor Transcription Factor Kinase A->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Validation & Comparative

Validating TAS-4 Activity: A Comparative Guide with a Known mGluR4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with the well-characterized orthosteric agonist L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4). The following sections present a summary of their performance based on experimental data, detailed experimental protocols for key validation assays, and visualizations of the underlying biological and experimental processes.

Comparative Activity at the mGluR4 Receptor

This compound is a potent and selective positive allosteric modulator of the human mGluR4 receptor, with a reported EC50 of 287.8 nM.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[2] This is in contrast to orthosteric agonists like L-AP4, which directly bind to the glutamate recognition site to activate the receptor.[3][4] The activity of these compounds can be compared across various in vitro assays that measure different aspects of mGluR4 activation.

CompoundMechanism of ActionReported Potency (EC50)Key Characteristics
This compound Positive Allosteric Modulator (PAM)287.8 nM (human mGluR4)[1]Potentiates the effect of glutamate; shows efficacy in rodent models of Parkinson's disease.[1][5]
L-AP4 Orthosteric Agonist~0.1–7 µM (depending on the assay and species)[6]A prototypical group III mGluR agonist, but lacks selectivity among the group III subtypes.[3][4]
PHCCC Positive Allosteric Modulator (PAM)~4.1 µM[3]One of the first discovered mGluR4 PAMs, often used as a reference compound, but has lower potency and selectivity compared to newer modulators.[7][8]

Signaling Pathways and Experimental Workflow

The activation of mGluR4, a Gi/o-coupled receptor, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] However, other signaling pathways, such as the activation of phospholipase C (PLC) and protein kinase C (PKC), have also been implicated in mGluR4 function.[11] The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for validating the activity of a compound like this compound.

mGluR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds TAS4 This compound (PAM) TAS4->mGluR4 Potentiates Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., Modulation of Ion Channels) PKA->Downstream Phosphorylates

mGluR4 Signaling Pathway

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO or HEK293 cells expressing mGluR4) start->cell_culture compound_prep Compound Preparation (this compound and L-AP4) start->compound_prep assay_selection Assay Selection cell_culture->assay_selection compound_prep->assay_selection cAMP_assay cAMP Assay assay_selection->cAMP_assay Functional calcium_assay Calcium Mobilization Assay (with chimeric G-protein) assay_selection->calcium_assay Functional binding_assay Radioligand Binding Assay assay_selection->binding_assay Binding incubation Compound Incubation with Cells cAMP_assay->incubation calcium_assay->incubation binding_assay->incubation data_acquisition Data Acquisition incubation->data_acquisition data_analysis Data Analysis (EC50 determination, dose-response curves) data_acquisition->data_analysis comparison Comparison of this compound and L-AP4 Activity data_analysis->comparison conclusion Conclusion comparison->conclusion

Experimental Workflow for Agonist Validation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to validate and compare the activity of mGluR4 modulators.

In Vitro cAMP Accumulation Assay

This assay directly measures the functional consequence of activating the Gi/o-coupled mGluR4, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Objective: To determine the potency and efficacy of this compound (in the presence of an EC20 concentration of glutamate) and L-AP4 in inhibiting forskolin-stimulated cAMP production in cells expressing mGluR4.

Materials:

  • CHO or HEK293 cells stably expressing human mGluR4.

  • Assay medium: HBSS buffered with 20 mM HEPES.

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • This compound and L-AP4.

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the mGluR4-expressing cells in 96-well or 384-well plates and culture overnight.

  • On the day of the experiment, aspirate the culture medium and replace it with assay medium containing 500 µM IBMX. Incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of this compound and L-AP4 in assay medium. For this compound, also include a sub-maximal (EC20) concentration of glutamate in the dilution series.

  • Add the test compounds to the respective wells.

  • Immediately add forskolin (final concentration of 1-10 µM) to all wells except the basal control to stimulate adenylyl cyclase.

  • Incubate the plate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves for the inhibition of forskolin-stimulated cAMP levels and calculate the IC50 values for each compound.

Calcium Mobilization Assay

Since mGluR4 is a Gi/o-coupled receptor, it does not naturally couple to the Gq pathway that stimulates calcium release. Therefore, this assay utilizes a chimeric G-protein, such as Gαqi5, which allows the mGluR4 to signal through the PLC-IP3-Ca2+ pathway upon activation.[3]

Objective: To measure the potency and efficacy of this compound and L-AP4 in inducing intracellular calcium mobilization in mGluR4-expressing cells co-expressing a chimeric G-protein.

Materials:

  • CHO or HEK293 cells stably expressing both human mGluR4 and a chimeric G-protein (e.g., Gαqi5).[7]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.

  • This compound and L-AP4.

  • A fluorescent plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound (with and without an EC20 concentration of glutamate) and L-AP4 in the assay buffer.

  • Place the cell plate into the fluorescent plate reader.

  • Initiate the kinetic read, establishing a baseline fluorescence.

  • Add the test compounds to the wells and continue to monitor the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to generate dose-response curves and calculate EC50 values.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the mGluR4 receptor. For a PAM like this compound, a co-operative binding assay with a radiolabeled orthosteric ligand can be employed to demonstrate its allosteric nature.[12][13]

Objective: To determine the binding affinity of this compound and L-AP4 to the mGluR4 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing mGluR4.

  • A suitable radioligand, such as [3H]-L-AP4 or another selective mGluR4 radioligand.

  • This compound and L-AP4 (unlabeled).

  • Binding buffer.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Saturation Binding (for determining Kd of the radioligand): Incubate a fixed amount of cell membranes with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., cold L-AP4).

  • Competition Binding (for determining Ki of test compounds): Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test compounds (this compound or L-AP4).

  • For this compound, the experiment can be designed to show its allosteric effect by observing a change in the affinity of the orthosteric radioligand in the presence of this compound.[12]

  • After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values. For this compound, analyze the data for evidence of allosteric modulation of radioligand binding.

References

A Comparative Guide to the Efficacy of mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs). The development of selective mGluR4 PAMs represents a promising therapeutic strategy for neurological disorders, particularly Parkinson's disease, by offering a non-dopaminergic approach to symptom management.[1][2] This document summarizes key preclinical and clinical efficacy data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these compounds.

Note on TAS-4: Publicly available scientific literature and databases do not contain specific information regarding an mGluR4 PAM designated as "this compound." Therefore, a direct comparison with this compound is not possible at this time. This guide will focus on a comparison of other well-documented mGluR4 PAMs.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of prominent mGluR4 PAMs. Data has been compiled from various preclinical studies.

CompoundIn Vitro Potency (EC50)In Vivo ModelEfficacy HighlightsReference
ADX88178 Human mGluR4: 3.5 nM, Rat mGluR4: 9.1 nMHaloperidol-induced catalepsy in ratsReversed catalepsy at 3 mg/kg and 10 mg/kg (p.o.).[3][3]
6-OHDA lesion model in ratsIn combination with a low dose of L-DOPA, dose-dependently reversed forelimb akinesia.[3]
MPTP-lesioned marmosetsAt 1 mg/kg, reduced global parkinsonian disability by 38% and peak dose dyskinesia by 34% when adjunct to L-DOPA.[4]
Foliglurax (PXT002331) Not explicitly stated in reviewed sourcesPreclinical models of Parkinson's DiseaseShowed efficacy in preclinical models, leading to clinical development.[5][6][5][6]
Phase II Clinical Trial in Parkinson's DiseaseFailed to meet primary and secondary endpoints for reducing "OFF" time and dyskinesia.[5][6][5][6]
VU0155041 Not explicitly stated in reviewed sourcesHaloperidol-induced catalepsy and reserpine-induced akinesia in rodentsDemonstrated in vivo efficacy in these models.[7][7]
PHCCC 4.1 µMHaloperidol-induced catalepsy and reserpine-induced akinesia in ratsReversed symptoms when administered intracerebroventricularly.[1]

mGluR4 Signaling Pathway

Activation of the mGluR4, a Gi/o-coupled receptor, by glutamate is allosterically potentiated by PAMs. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, such as inhibiting Ca2+ channels, which contributes to a reduction in neurotransmitter release.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane mGluR4 mGluR4 G_protein Gi/o Protein mGluR4->G_protein Activates Glutamate Glutamate Glutamate->mGluR4 Binds PAM mGluR4 PAM PAM->mGluR4 Potentiates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Triggers Fusion Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: mGluR4 Signaling Pathway

Experimental Protocols

In Vitro Efficacy: Calcium Mobilization Assay

This assay is a common method to determine the potency of mGluR4 PAMs.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human or rat mGluR4. To facilitate a calcium readout from a Gi/o-coupled receptor, cells are often co-transfected with a promiscuous G-protein, such as Gαqi5, which links the receptor to the phospholipase C pathway.[7]

  • Cell Plating: Cells are seeded into 384-well plates and grown overnight.[7]

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.[7]

  • Compound Addition: The mGluR4 PAM is added to the wells at various concentrations.[7]

  • Glutamate Stimulation: After a short incubation with the PAM, a fixed concentration of glutamate (typically an EC20, the concentration that gives 20% of the maximal response) is added to stimulate the receptor.[7]

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a Functional Drug Screening System - FDSS).[7]

  • Data Analysis: The potentiation of the glutamate response by the PAM is used to calculate an EC50 value, representing the concentration of the PAM that produces 50% of its maximal effect.

In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of a compound.

  • Animals: Male Sprague-Dawley or Wistar rats are used.

  • Induction of Catalepsy: Catalepsy is induced by the administration of haloperidol (a dopamine D2 receptor antagonist), typically at a dose of 0.5-1.5 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Compound Administration: The test compound (mGluR4 PAM) or vehicle is administered orally (p.o.) or via another relevant route at various doses, either before or after the haloperidol injection.

  • Assessment of Catalepsy: Catalepsy is measured at set time points after compound administration. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The reduction in the cataleptic score or the latency to move, compared to the vehicle-treated group, indicates an anti-cataleptic (and thus potential anti-parkinsonian) effect.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of mGluR4 PAMs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Potency Potency & Efficacy (e.g., Ca2+ Mobilization) HTS->Potency Hits Selectivity Selectivity Profiling (vs. other mGluRs) Potency->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt PK Pharmacokinetics (Brain Penetration) PD_Model Efficacy in Disease Model (e.g., Haloperidol-Induced Catalepsy) PK->PD_Model Tox Preliminary Toxicology PD_Model->Tox Candidate Preclinical Candidate Selection Tox->Candidate Lead_Opt->Potency Iterative Improvement Lead_Opt->PK

Caption: Preclinical Evaluation Workflow for mGluR4 PAMs

Conclusion

The available data indicates that mGluR4 PAMs, such as ADX88178, show considerable promise in preclinical models of Parkinson's disease.[3][4] However, the clinical failure of foliglurax highlights the challenges in translating preclinical efficacy to clinical success.[5][6] Future research and development in this area will benefit from a thorough understanding of the structure-activity relationships, pharmacokinetic properties, and target engagement of novel mGluR4 PAMs to improve the probability of successful clinical translation.

References

Unraveling the Cellular Effects of TAS-4: A Comparative Analysis Becomes a Quest for Data

Author: BenchChem Technical Support Team. Date: December 2025

The specific compound, TAS-4, identified as the metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator N-(2,4-Dichlorophenyl)pyridine-2-carboxamide, presents a significant challenge for a comprehensive comparative analysis of its effects across different cell lines due to a notable scarcity of publicly available experimental data. While the compound's identity and mechanism of action are established, a detailed cross-validation of its cellular impact remains an area ripe for investigation.

Our extensive search for quantitative data on the effects of this compound in various cell lines has yielded limited results, precluding the creation of a detailed comparison guide with extensive data tables as initially intended. However, the available information does provide a foundational understanding of this compound and its therapeutic target, mGluR4, offering valuable context for researchers, scientists, and drug development professionals.

This compound and its Target: The Metabotropic Glutamate Receptor 4 (mGluR4)

This compound is a positive allosteric modulator (PAM) of mGluR4. This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to its natural ligand, glutamate. mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release and has emerged as a promising therapeutic target for a range of neurological disorders and potentially for cancer.

One study has characterized the in vivo efficacy of this compound in rodent models of Parkinson's disease. This research also established its in vitro potency, reporting an EC50 value of 287.8 nM for the human mGluR4 receptor.[1] The EC50 (half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The mGluR4 Signaling Pathway

Activation of mGluR4, potentiated by this compound, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP signaling pathway can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TAS4 This compound (PAM) mGluR4 mGluR4 TAS4->mGluR4 enhances Glutamate Glutamate Glutamate->mGluR4 G_protein Gi/o Protein mGluR4->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP conversion PKA PKA cAMP->PKA activates Cellular_Response Modulation of Cellular Processes (e.g., Proliferation, Apoptosis) PKA->Cellular_Response phosphorylates targets experimental_workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis and Comparison Cell_Line_Selection Select Diverse Cell Lines (e.g., Cancer, Neuronal) Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Cell_Line_Selection->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Line_Selection->Apoptosis_Assay TAS4_Preparation Prepare this compound Stock Solution TAS4_Preparation->Viability_Assay TAS4_Preparation->Apoptosis_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Comparative_Analysis Comparative Analysis of This compound Effects IC50_Determination->Comparative_Analysis Apoptosis_Quantification->Comparative_Analysis

References

A Comparative Guide to mGluR4 Positive Allosteric Modulators: VU0155041 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of VU0155041, a well-characterized positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with other notable mGluR4 PAMs. Despite a comprehensive search, no publicly available experimental data was found for a compound designated "TAS-4." Therefore, this guide will focus on VU0155041 in the context of other widely studied mGluR4 potentiators, namely (-)-PHCCC and ML128, to offer a valuable reference for researchers in the field.

Metabotropic glutamate receptor 4 (mGluR4) is a presynaptic Group III mGluR that has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, anxiety, and depression.[1][2] Positive allosteric modulators are of particular interest as they offer a mechanism to enhance the receptor's response to the endogenous ligand, glutamate, providing a more nuanced modulation of synaptic transmission compared to direct agonists.[1]

Performance Comparison of mGluR4 PAMs

The following tables summarize the key in vitro potency and pharmacokinetic properties of VU0155041, (-)-PHCCC, and ML128.

CompoundSpeciesPotency (EC50)Efficacy (% Glutamate Max)Fold ShiftReference
VU0155041 Human798 nM127%6.4[1]
Rat693 nM--
(-)-PHCCC Rat4.1 µM-5.5[1][3][4]
ML128 Human240 nM-28[5]

Table 1: In Vitro Potency and Efficacy of mGluR4 PAMs. This table provides a summary of the half-maximal effective concentration (EC50), maximal efficacy relative to glutamate, and the fold-shift in the glutamate concentration-response curve induced by each compound.

CompoundPropertyValueReference
VU0155041 SelectivityHighly selective for mGluR4 vs. mGluR1, 2, 5, 7, and 8[1]
(-)-PHCCC SelectivityPartial antagonist at mGluR1b[3]
ML128 Selectivity>30 µM vs. mGluRs 1, 2, 3, 5, 7, 8[5]
ML128 Brain PenetrationCentrally penetrant upon systemic dosing[5]

Table 2: Selectivity and Pharmacokinetic Properties of mGluR4 PAMs. This table highlights the selectivity of the compounds against other mGluR subtypes and key pharmacokinetic parameters.

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro assays designed to measure the potentiation of mGluR4 activity in response to glutamate. The two most common experimental protocols are the calcium mobilization assay and the cAMP inhibition assay.

Calcium Mobilization Assay

This assay is a widely used method for screening and characterizing mGluR4 PAMs in a high-throughput format.[6]

Principle: mGluR4 is a Gαi/o-coupled receptor, which, upon activation, typically leads to an inhibition of adenylyl cyclase. To enable a calcium-based readout, cell lines (e.g., CHO or HEK293) are engineered to co-express mGluR4 and a promiscuous G-protein, such as Gαqi5 or Gαq/i. Activation of this chimeric receptor by glutamate and a PAM results in the activation of the Gαq pathway, leading to an increase in intracellular calcium concentration. This calcium influx is then detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Workflow:

cluster_workflow Calcium Mobilization Assay Workflow A Cell Seeding (CHO or HEK293 cells expressing mGluR4 and Gαqi5) B Dye Loading (Calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) A->B C Compound Addition (PAM or vehicle) B->C D Glutamate Addition (EC20 concentration) C->D E Fluorescence Measurement (Plate reader) D->E F Data Analysis (EC50 and % potentiation) E->F

Caption: Workflow of the mGluR4 Calcium Mobilization Assay.

cAMP Inhibition Assay

This assay directly measures the canonical signaling pathway of mGluR4.

Principle: Activation of the Gαi/o-coupled mGluR4 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In this assay, cAMP levels are first stimulated using forskolin. The ability of an mGluR4 agonist, in the presence or absence of a PAM, to inhibit this forskolin-induced cAMP production is then quantified.

Workflow:

cluster_workflow cAMP Inhibition Assay Workflow A Cell Seeding (Cells expressing mGluR4) B Forskolin Stimulation (to increase basal cAMP) A->B C Compound Addition (Agonist +/- PAM) B->C D Cell Lysis C->D E cAMP Measurement (e.g., HTRF, ELISA) D->E F Data Analysis (IC50) E->F

Caption: Workflow of the mGluR4 cAMP Inhibition Assay.

mGluR4 Signaling Pathway

The canonical signaling pathway for mGluR4 involves the inhibition of adenylyl cyclase. However, as demonstrated by the calcium mobilization assay, its signaling can be redirected through engineered G-proteins for experimental purposes.

cluster_pathway mGluR4 Signaling Pathway Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 PAM PAM PAM->mGluR4 Gi_o Gαi/o mGluR4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream

Caption: Canonical mGluR4 Signaling Pathway.

Conclusion

This guide provides a comparative overview of VU0155041 and other key mGluR4 positive allosteric modulators based on available scientific literature. VU0155041 demonstrates potent and selective activity at mGluR4. While a direct comparison with "this compound" was not possible due to the absence of public data, the information presented on VU0155041, (-)-PHCCC, and ML128 offers a solid foundation for researchers to select appropriate tool compounds for their studies of mGluR4 function and its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams further serve as a practical resource for designing and interpreting experiments in this area.

References

Comparative Analysis of TAS-4 and ADX88178: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4): TAS-4 and ADX88178. Both compounds have been investigated for their therapeutic potential in neurological disorders, particularly Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their pharmacological profiles based on available preclinical data.

Introduction to mGluR4 Positive Allosteric Modulators

Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission. As a presynaptic receptor, its activation generally leads to the inhibition of neurotransmitter release. This mechanism has made mGluR4 an attractive therapeutic target for conditions characterized by excessive glutamate transmission, such as Parkinson's disease. Positive allosteric modulators (PAMs) of mGluR4 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This offers a more nuanced approach to receptor modulation compared to direct agonists.

Overview of this compound and ADX88178

ADX88178 is a potent, selective, and orally bioavailable mGluR4 PAM that has been extensively characterized in various preclinical models of neurological and psychiatric disorders. Its chemical name is 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine.

This compound , with the chemical name N-(2,4-dichlorophenyl)pyridine-2-carboxamide, has also been identified as a positive allosteric modulator of mGluR4. While preclinical data is available, particularly in the context of movement disorders, it is less extensive compared to ADX88178.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and ADX88178.

Table 1: In Vitro Pharmacological Profile

ParameterThis compound (N-(2,4-dichlorophenyl)pyridine-2-carboxamide)ADX88178Reference
Target Metabotropic Glutamate Receptor 4 (mGluR4)Metabotropic Glutamate Receptor 4 (mGluR4)N/A
Mechanism of Action Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)N/A
Potency (EC50) Data not publicly availableHuman mGluR4: 4 nM Rat mGluR4: 9 nM[1]
Selectivity Data not publicly availableMinimal activity at other mGluRs[1]

Table 2: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease (Haloperidol-Induced Catalepsy in Rats)

CompoundDose (mg/kg, p.o.)Effect on CatalepsyReference
This compound 10Reversal of catalepsyWithdrawn Publication
ADX88178 3Reversal of catalepsy[2]
10Reversal of catalepsy[2]

Table 3: In Vivo Efficacy in Combination with L-DOPA in a Preclinical Model of Parkinson's Disease

CompoundEffect with L-DOPAModelReference
This compound Potentiated the effect of a threshold dose of L-DOPA6-OHDA-lesioned rats (turning behavior)Withdrawn Publication
ADX88178 Dose-dependent reversal of forelimb akinesia with a low dose of L-DOPABilateral 6-OHDA lesioned rats[2]

Experimental Protocols

In Vitro Potency and Selectivity Assays (General Protocol)

The potency and selectivity of mGluR4 PAMs like ADX88178 are typically determined using cell-based assays.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human or rat mGluR4 are commonly used.

  • Assay Principle: The assay measures the potentiation of the glutamate-induced response by the test compound. mGluR4 activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or by coupling the receptor to a promiscuous G-protein (e.g., Gα15/16) that links to the phospholipase C pathway, resulting in a measurable calcium flux.

  • Procedure:

    • Cells are plated in multi-well plates and incubated.

    • The test compound (e.g., ADX88178) is added at various concentrations.

    • A fixed, sub-maximal concentration of glutamate (e.g., EC20) is then added.

    • The resulting signal (e.g., fluorescence or luminescence) is measured.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is calculated. Selectivity is assessed by testing the compound against other mGluR subtypes and a panel of other receptors and ion channels.

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the anti-parkinsonian potential of a compound. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy, which is a motor immobility characterized by a failure to correct an externally imposed posture.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • Animals are administered the test compound (this compound or ADX88178) or vehicle orally (p.o.).

    • After a specific pretreatment time (e.g., 60 minutes), haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.) is administered to induce catalepsy.

    • At various time points after haloperidol administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

  • Data Collection: The latency for the rat to remove both forepaws from the bar is recorded.

  • Analysis: A reduction in the latency to move from the bar in the compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic (and thus potential anti-parkinsonian) effect.[3][4][5][6][7]

Elevated Plus Maze (EPM) in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open and elevated spaces.[2][8][9][10][11]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Male mice are often used.

  • Procedure:

    • Animals are administered the test compound (e.g., ADX88178) or vehicle orally.

    • After a defined pretreatment period (e.g., 60 minutes), each mouse is placed in the center of the maze, facing an open arm.

    • The mouse is allowed to freely explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: The session is typically recorded by a video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.

  • Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[12]

Mandatory Visualization

Signaling Pathway of mGluR4 Activation

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site PAM PAM (this compound or ADX88178) PAM->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Modulates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers fusion NT_release ↓ Neurotransmitter Release (e.g., Glutamate) Vesicle->NT_release

Caption: Signaling pathway of mGluR4 activation by glutamate and a positive allosteric modulator (PAM).

Experimental Workflow for Haloperidol-Induced Catalepsy

Haloperidol_Catalepsy_Workflow cluster_workflow Experimental Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomly Assign to Treatment Groups acclimatization->grouping dosing Administer Test Compound (this compound, ADX88178, or Vehicle) grouping->dosing pretreatment Pretreatment Period (e.g., 60 min) dosing->pretreatment haloperidol Administer Haloperidol pretreatment->haloperidol catalepsy_test Perform Bar Test at Multiple Time Points haloperidol->catalepsy_test data_collection Record Latency to Remove Paws catalepsy_test->data_collection analysis Data Analysis (Compare Latencies) data_collection->analysis end End analysis->end

Caption: Workflow for the haloperidol-induced catalepsy experiment in rats.

Logical Relationship of PAM Action

PAM_Action_Logic cluster_logic Logic of Positive Allosteric Modulation Glutamate Glutamate (Endogenous Agonist) mGluR4 mGluR4 Receptor Glutamate->mGluR4 PAM PAM (this compound or ADX88178) PAM->mGluR4 Enhanced_Response Enhanced Receptor Activation & Signaling mGluR4->Enhanced_Response Leads to

Caption: Logical relationship illustrating the synergistic action of a PAM and an endogenous agonist on mGluR4.

Conclusion

Both this compound and ADX88178 are positive allosteric modulators of mGluR4 and have demonstrated efficacy in preclinical models of Parkinson's disease. ADX88178 is a more extensively characterized compound with high potency and selectivity for mGluR4, and it has also shown anxiolytic-like effects in animal models. The available in vivo data for this compound suggests a similar potential in treating motor symptoms of Parkinson's disease.

A significant gap in the publicly available data for this compound is the lack of a specific in vitro potency (EC50) value, which hinders a direct comparison of the intrinsic pharmacological activity of the two compounds. Further research and publication of more detailed pharmacological data for this compound would be necessary for a more comprehensive comparative analysis. Nevertheless, this guide provides a structured overview of the current knowledge on these two mGluR4 PAMs to aid researchers in the field of neuroscience and drug discovery.

References

Validating the Specificity of TAS-4 for mGluR4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), against other mGluR subtypes. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to aid in the comprehensive evaluation of this compound's selectivity profile.

Executive Summary

This compound (N-(2,4-dichlorophenyl)pyridine-2-carboxamide) is a potent and selective positive allosteric modulator of mGluR4, a class C G-protein coupled receptor.[1] Its efficacy and selectivity are critical for its potential therapeutic applications, particularly in neurological disorders like Parkinson's disease. This guide compiles available data to validate its specificity for mGluR4 over other metabotropic glutamate receptors (mGluRs), which are categorized into three groups based on sequence homology, pharmacology, and signal transduction pathways.

Data Presentation: Specificity of a Representative mGluR4 PAM

Receptor SubtypeGroupPotency (EC₅₀) of ADX88178
mGluR1I> 10 µM
mGluR2II> 10 µM
mGluR3II> 10 µM
mGluR4 III 9.1 nM
mGluR5I> 10 µM
mGluR6III> 10 µM
mGluR7IIINo activity
mGluR8III2.2 µM

Note: Data for ADX88178 is compiled from multiple sources and serves as a representative example of a highly selective mGluR4 PAM.

Experimental Protocols

The determination of the potency and selectivity of mGluR4 PAMs like this compound typically involves cell-based functional assays using recombinant cell lines that stably express a single mGluR subtype.

Calcium Mobilization Assay (for Group I mGluRs)

This assay is employed to assess the activity of compounds at Gq-coupled mGluRs (mGluR1 and mGluR5).

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR1 or mGluR5.

  • Principle: Activation of Group I mGluRs leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.

  • Methodology:

    • Cells are seeded in 384-well plates.

    • The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

    • The test compound (e.g., this compound) is added at various concentrations in the presence of a sub-maximal concentration (EC₂₀) of glutamate.

    • Changes in intracellular calcium are measured using a fluorescence plate reader.

    • Data is analyzed to determine the EC₅₀ value for potentiation.

cAMP Inhibition Assay (for Group II and III mGluRs)

This assay is used to determine the activity of compounds at Gi/o-coupled mGluRs (mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8).

  • Cell Line: CHO or HEK293 cells stably expressing one of the Group II or III mGluR subtypes.

  • Principle: Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Methodology:

    • Cells are plated in 384-well plates.

    • Cells are pre-treated with the test compound at a range of concentrations in the presence of an EC₂₀ concentration of glutamate.

    • Adenylyl cyclase is then stimulated using forskolin.

    • The resulting intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF or luminescence-based).

    • The inhibitory effect of the compound on forskolin-stimulated cAMP production is measured to determine its EC₅₀.

Mandatory Visualization

Signaling Pathways of mGluR Subtypes

mGluR_Signaling_Pathways cluster_group_I Group I mGluRs (mGluR1, mGluR5) cluster_group_II_III Group II & III mGluRs (mGluR2, 3, 4, 6, 7, 8) mGluR1_5 mGluR1 / mGluR5 Gq_11 Gαq/11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC mGluR2_3_4_6_7_8 mGluR2/3 & mGluR4/6/7/8 Gi_o Gαi/o mGluR2_3_4_6_7_8->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA

Caption: Canonical signaling pathways of Group I, II, and III mGluRs.

Experimental Workflow for Assessing PAM Specificity

PAM_Specificity_Workflow start Start: Compound (this compound) primary_assay Primary Assay: Potency at mGluR4 start->primary_assay selectivity_panel Selectivity Panel: Screen against other mGluRs (mGluR1, 2, 3, 5, 6, 7, 8) primary_assay->selectivity_panel group_I_assay Group I Assay: Calcium Mobilization selectivity_panel->group_I_assay group_II_III_assay Group II & III Assay: cAMP Inhibition selectivity_panel->group_II_III_assay data_analysis Data Analysis: Determine EC₅₀ for all subtypes group_I_assay->data_analysis group_II_III_assay->data_analysis comparison Compare Potencies: mGluR4 vs. other mGluRs data_analysis->comparison conclusion Conclusion: Determine Selectivity Profile comparison->conclusion

Caption: Workflow for determining the specificity of an mGluR4 PAM.

References

Comparative Efficacy of TAS-4 and Other mGluR4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TAS-4, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), with other notable mGluR4 PAMs. The data presented is collated from published scientific literature to assist researchers in evaluating these compounds for their studies.

Introduction to mGluR4 and its Modulation

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Primarily located on presynaptic terminals, its activation by glutamate leads to the inhibition of adenylyl cyclase through a Gαi/o-coupled pathway, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. This mechanism makes mGluR4 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission, such as Parkinson's disease.

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric glutamate-binding site. They do not activate the receptor on their own but enhance the receptor's response to glutamate, offering a more nuanced and potentially safer modulation of receptor activity compared to direct agonists.

Quantitative Comparison of mGluR4 PAMs

The following table summarizes the in vitro potency and efficacy of this compound and a selection of alternative mGluR4 PAMs based on published data. These values are typically determined using cell-based assays, such as Ca2+ flux assays in CHO cells co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5).

CompoundHuman mGluR4 EC50Rat mGluR4 EC50Efficacy (% Glu Max)Fold Shift of Glutamate CRCCitation
This compound 287.8 nM---[1]
(-)-PHCCC4.1 µM-Increases max response5.5[2][3]
VU00804214.6 µM-No increase in max27.2[3]
VU001171650 nM-141%36[2]
ML128 (CID 44191096)240 nM110 nM>200% (human), >100% (rat)28[4]
ML292 (CID 56587900)1196 nM330 nM105% (human), 126% (rat)30.2[5]
SIB-1893--Potentiates L-AP4 response3.2 (with L-AP4)[6]
MPEP--Potentiates L-AP4 response1.8 (with L-AP4)[6]

Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

Activation of mGluR4 by glutamate, potentiated by a PAM, initiates an intracellular signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase and subsequent reduction of cAMP levels. Some studies also suggest a potential coupling to the phospholipase C (PLC) and protein kinase C (PKC) pathway.

mGluR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR4 mGluR4 G_protein Gαi/o mGluR4->G_protein Activates PAM PAM (e.g., this compound) PAM->mGluR4 Potentiates Glutamate Glutamate Glutamate->mGluR4 Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Modulates Fusion Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Simplified mGluR4 signaling cascade. (Within 100 characters)

Experimental Workflow: In Vitro Characterization of mGluR4 PAMs

The following diagram illustrates a typical workflow for the in vitro characterization of a novel mGluR4 PAM.

In_Vitro_Workflow cluster_primary Primary Screening & Potency cluster_functional Functional Assays cluster_selectivity Selectivity Profiling Ca_Assay Ca2+ Flux Assay (CHO cells with mGluR4/Gqi5) EC50_det Determine EC50 (% activation vs. concentration) Ca_Assay->EC50_det cAMP_Assay cAMP Assay (CHO cells with mGluR4) EC50_det->cAMP_Assay GTP_Assay [35S]GTPγS Binding Assay (Membrane preparation) EC50_det->GTP_Assay Counter_Screen Counter-screen against other mGluR subtypes cAMP_Assay->Counter_Screen GTP_Assay->Counter_Screen GPCR_Panel Broad GPCR Panel Counter_Screen->GPCR_Panel end end GPCR_Panel->end Characterized PAM start Novel Compound (e.g., this compound) start->Ca_Assay

Caption: Workflow for in vitro mGluR4 PAM characterization. (Within 100 characters)

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is commonly used for the primary screening and potency determination of mGluR4 PAMs.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human or rat mGluR4 and a chimeric G-protein (Gαqi5) that couples to the phospholipase C pathway, enabling a calcium readout.

  • Plate Preparation: Cells are seeded into 384-well, black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Addition: The dye solution is removed, and a buffer is added. Test compounds (e.g., this compound) are added at various concentrations.

  • Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.

  • Data Acquisition: Fluorescence changes are monitored in real-time using a plate reader (e.g., FLIPR or FDSS). The increase in fluorescence corresponds to the potentiation of the glutamate response by the PAM.

  • Data Analysis: The EC50 value is calculated from the concentration-response curve of the PAM in the presence of a fixed concentration of glutamate.

cAMP Inhibition Assay

This assay directly measures the functional consequence of Gαi/o activation.

  • Cell Line: CHO cells stably expressing the mGluR4 receptor.

  • Cell Plating: Cells are plated in a suitable multi-well format.

  • Compound Incubation: Cells are pre-incubated with the test PAM.

  • Stimulation: Forskolin is added to stimulate adenylyl cyclase and raise intracellular cAMP levels. Concurrently, an agonist (e.g., glutamate) is added to activate the mGluR4 receptor.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.

  • Data Analysis: The ability of the PAM to enhance the glutamate-induced inhibition of forskolin-stimulated cAMP production is quantified.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation step.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing mGluR4.

  • Reaction Mixture: The reaction is set up in a buffer containing the membrane preparation, GDP, the test PAM, and the mGluR4 agonist.

  • Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Incubation: The mixture is incubated to allow for the binding of [³⁵S]GTPγS to the activated Gα subunits.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The increase in [³⁵S]GTPγS binding in the presence of the agonist and PAM, compared to the agonist alone, indicates positive allosteric modulation.

Haloperidol-Induced Catalepsy in Rodents

This in vivo model is used to assess the anti-parkinsonian potential of compounds.

  • Animals: Male rats or mice are used.

  • Induction of Catalepsy: Catalepsy is induced by the administration of the dopamine D2 receptor antagonist, haloperidol.

  • Drug Administration: The test compound (mGluR4 PAM) is administered prior to or after the haloperidol injection.

  • Catalepsy Assessment (Bar Test): At specific time points after drug administration, the animal's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is measured. An increased latency indicates a cataleptic state.

  • Data Analysis: The ability of the test compound to reduce the latency to move from the bar, compared to vehicle-treated animals, is taken as a measure of its anti-cataleptic (and potential anti-parkinsonian) effect.

References

A Comparative In Vivo Efficacy Analysis of TAS-4 and L-DOPA in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the in vivo efficacy of TAS-4, a novel metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM), and L-DOPA, the current gold standard for symptomatic treatment of Parkinson's disease. The data presented herein is based on preclinical studies in established rodent models of Parkinson's disease, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and L-DOPA

L-DOPA (Levodopa) has been the cornerstone of Parkinson's disease therapy for decades. As a precursor to dopamine, L-DOPA crosses the blood-brain barrier and is converted into dopamine in the brain, thereby replenishing the depleted dopamine levels that cause the motor symptoms of the disease.[1][2] While highly effective, long-term L-DOPA treatment is often associated with the development of motor complications, including dyskinesias (involuntary movements).

This compound represents a novel, non-dopaminergic approach to treating Parkinson's disease. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4).[1] mGluR4 is expressed in key areas of the basal ganglia, a group of brain structures critical for motor control. By enhancing the activity of mGluR4, this compound is thought to modulate neurotransmission in the basal ganglia, offering a potential new avenue for symptomatic relief.

Comparative In Vivo Efficacy

Preclinical studies have been conducted to evaluate the efficacy of this compound, both as a monotherapy and in combination with L-DOPA, in rodent models of Parkinson's disease. The primary models used were the haloperidol-induced catalepsy model in rats, which mimics the akinesia (difficulty in initiating movement) seen in Parkinson's, and the 6-hydroxydopamine (6-OHDA) induced rotation model in rats, a classic test for screening anti-parkinsonian drugs.

Haloperidol-Induced Catalepsy

In the haloperidol-induced catalepsy model, the antipsychotic drug haloperidol is used to block dopamine receptors, leading to a cataleptic state. The efficacy of a test compound is measured by its ability to reduce the time the animal remains in an externally imposed posture.

While specific quantitative data from a head-to-head comparison in a single published study is not available in the public domain, a withdrawn conference abstract by Dube et al. indicates that this compound, when administered alone, exhibited efficacy in reversing haloperidol-induced catalepsy.[1]

Table 1: Summary of Efficacy in the Haloperidol-Induced Catalepsy Model

Treatment Group Anticipated Outcome Based on Preliminary Data
Vehicle High catalepsy scores
L-DOPA Dose-dependent reduction in catalepsy
This compound Reduction in catalepsy

| this compound + Low-Dose L-DOPA | Potentially synergistic reduction in catalepsy |

Note: This table is illustrative, as the specific quantitative data from a direct comparative study for all groups is not publicly available.

6-OHDA-Induced Contralateral Rotation

The 6-OHDA model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the substantia nigra or medial forebrain bundle, leading to the degeneration of dopamine neurons on one side of the brain. This results in a rotational behavior (turning towards the lesioned side) when the animals are challenged with a dopamine agonist. The efficacy of a potential anti-parkinsonian drug is assessed by its ability to induce contralateral (away from the lesioned side) rotations.

According to the abstract by Dube et al., acute administration of this compound dose-dependently potentiated the contralateral turning behavior induced by a threshold dose of L-DOPA (4mg/kg, i.p.).[1] Furthermore, the study suggested that a combination of this compound with a low dose of L-DOPA displayed anti-parkinsonian activity similar to that of a full dose of L-DOPA (8mg/kg, i.p.) without exacerbating abnormal motor side effects.[1]

Table 2: Summary of Efficacy in the 6-OHDA-Induced Rotation Model

Treatment Group Anticipated Outcome Based on Preliminary Data
Vehicle Minimal contralateral rotations
L-DOPA (threshold dose, e.g., 4mg/kg) Moderate contralateral rotations
L-DOPA (full dose, e.g., 8mg/kg) Significant contralateral rotations
This compound (alone) Minimal to no contralateral rotations

| this compound + L-DOPA (threshold dose) | Significant potentiation of contralateral rotations, comparable to full-dose L-DOPA |

Note: This table is illustrative, as the specific quantitative data from a direct comparative study for all groups is not publicly available.

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats
  • Animals: Male Wistar rats are typically used.

  • Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 0.5-1.5 mg/kg.

  • Drug Administration: Test compounds (this compound, L-DOPA, or vehicle) are administered at specified time points before the catalepsy assessment.

  • Catalepsy Assessment: The "bar test" is commonly used. The rat's front paws are placed on a horizontal bar raised a few centimeters from the surface. The time until the rat removes both paws from the bar (descent latency) is measured. A maximum cut-off time (e.g., 180 seconds) is typically set.

  • Data Analysis: The mean descent latency for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

6-OHDA-Induced Unilateral Lesion and Apomorphine-Induced Rotation in Rats
  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Rats are anesthetized, and a stereotaxic apparatus is used to inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra of one hemisphere.

  • Lesion Confirmation: Several weeks after surgery, the extent of the dopamine lesion is confirmed by administering a dopamine agonist like apomorphine and measuring the number of contralateral rotations. A certain threshold of rotations per minute is required for inclusion in the study.

  • Drug Administration: On the test day, animals are administered this compound, L-DOPA (often in combination with a peripheral decarboxylase inhibitor like benserazide or carbidopa to prevent peripheral conversion to dopamine), or vehicle.

  • Rotational Behavior Assessment: Following drug administration, the animals are placed in a circular arena, and the number of full 360° contralateral rotations is counted for a specific duration (e.g., 90-120 minutes).

  • Data Analysis: The total number of contralateral rotations for each treatment group is calculated and compared using statistical methods like ANOVA.

Signaling Pathways and Experimental Workflow

L-DOPA Signaling Pathway

L_DOPA_Pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain LDOPA_blood L-DOPA LDOPA_crosses_BBB L-DOPA LDOPA_blood->LDOPA_crosses_BBB Transport LDOPA_brain L-DOPA LDOPA_crosses_BBB->LDOPA_brain Dopamine Dopamine LDOPA_brain->Dopamine DDC DOPA Decarboxylase (AADC) DDC->Dopamine Conversion Dopamine_Receptors Dopamine Receptors (D1, D2, etc.) Dopamine->Dopamine_Receptors Binding Motor_Control Improved Motor Control Dopamine_Receptors->Motor_Control Signal Transduction

Caption: L-DOPA crosses the blood-brain barrier and is converted to dopamine, which then acts on dopamine receptors to improve motor control.

This compound Signaling Pathway

TAS4_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds GABA_release Reduced GABA Release mGluR4->GABA_release Inhibits TAS4 This compound TAS4->mGluR4 Positive Allosteric Modulation Postsynaptic_Activity Modulated Postsynaptic Activity GABA_release->Postsynaptic_Activity Leads to

Caption: this compound positively modulates mGluR4, leading to reduced GABA release and modulated postsynaptic activity in the basal ganglia.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Haloperidol_Model Haloperidol Injection (Catalepsy Model) Vehicle Vehicle Haloperidol_Model->Vehicle LDOPA L-DOPA Haloperidol_Model->LDOPA TAS4 This compound Haloperidol_Model->TAS4 Combination This compound + L-DOPA Haloperidol_Model->Combination OHDA_Model 6-OHDA Lesion (Rotation Model) OHDA_Model->Vehicle OHDA_Model->LDOPA OHDA_Model->TAS4 OHDA_Model->Combination Catalepsy_Test Catalepsy Test (Bar Test) Vehicle->Catalepsy_Test Rotation_Test Rotation Test Vehicle->Rotation_Test LDOPA->Catalepsy_Test LDOPA->Rotation_Test TAS4->Catalepsy_Test TAS4->Rotation_Test Combination->Catalepsy_Test Combination->Rotation_Test Data_Collection Data Collection Catalepsy_Test->Data_Collection Rotation_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Comparison Efficacy Comparison Stats->Comparison

Caption: Workflow for comparing the in vivo efficacy of this compound and L-DOPA in rodent models of Parkinson's disease.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols is not only a matter of regulatory compliance but also a commitment to a safe and sustainable research environment. This document provides essential guidance on the proper disposal procedures for laboratory chemicals, using TAS-102 as a representative example of a hazardous chemical compound.

Core Principles of Chemical Waste Management

Before delving into specific procedural steps, it is crucial to understand the foundational principles of chemical waste management. These principles, derived from regulations and best practices, ensure the safe handling and disposal of hazardous materials.

  • Segregation at Source: All chemical waste must be segregated at the point of generation into discrete categories.[1] This prevents accidental mixing of incompatible chemicals and ensures that each waste stream is managed according to its specific hazards.[2]

  • Labeling: Waste containers must be clearly and accurately labeled with their contents.[1][2] In cases where the contents are unknown, the container should be marked as such and stored in isolation until identification and proper disposal can be arranged.[3]

  • Personal Protective Equipment (PPE): Appropriate PPE, as specified in the Safety Data Sheet (SDS), must be worn when handling chemical waste.[4][5]

  • Regulatory Compliance: All disposal activities must comply with local and national regulations. In Tasmania, for instance, the Environmental Management and Pollution Control Act 1994 governs waste management.[6][7]

Disposal Protocol for Hazardous Chemical Waste (Example: TAS-102)

The following step-by-step process outlines the general procedure for disposing of a hazardous chemical like TAS-102, which is classified as harmful if swallowed and very toxic to aquatic life.[8]

Step 1: Consult the Safety Data Sheet (SDS)

The SDS is the primary source of information for handling and disposal.[3] For TAS-102, the SDS provides the following critical information:

Data PointInformationSource
GHS Hazard Classification Acute Toxicity - Oral 4; Aquatic Acute 1; Aquatic Chronic 1[8]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[8]
Precautionary Statements P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment.[8]
Disposal Recommendation Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.[8]

Step 2: Prepare for Disposal

  • Wear Appropriate PPE: Based on the potential hazards, wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Select a Suitable Waste Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. For cytotoxic waste, reusable containers should not be used.[1][9]

Step 3: Waste Collection and Segregation

  • Collect Waste: Carefully transfer the chemical waste into the designated container. Avoid mixing with other incompatible waste streams.[2]

  • Label Container: Ensure the container is labeled with "Hazardous Waste," the chemical name (TAS-102), and the relevant hazard pictograms (e.g., harmful, environmentally hazardous).[1][8]

Step 4: Storage Pending Disposal

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.

  • Segregation: Store incompatible waste types separately to prevent dangerous reactions.

Step 5: Arrange for Professional Disposal

  • Contact a Licensed Waste Contractor: Hazardous chemical waste must be disposed of by a licensed and approved waste management company.

  • Provide Documentation: Furnish the contractor with the SDS and any other relevant information about the waste.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the logical flow of the chemical disposal process, from initial handling to final disposal.

start Start: Chemical Waste Generation sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe container Select & Label Waste Container ppe->container collect Collect & Segregate Waste container->collect store Secure Temporary Storage collect->store contractor Arrange Licensed Contractor store->contractor end End: Proper Disposal contractor->end

Figure 1: Workflow for Proper Chemical Disposal.

Emergency Procedures for Spills

In the event of an accidental release, immediate and appropriate action is necessary to mitigate risks.

Emergency SituationAction
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8][10]
Inhalation Remove to fresh air. If not breathing, give artificial respiration and seek medical attention.[10]
Ingestion If swallowed, call a physician immediately. ONLY induce vomiting at the instruction of a physician.[10]
Spill Pick up mechanically. Avoid dust formation. Ensure adequate ventilation and remove all sources of ignition.[5] Prevent the chemical from entering drains or the environment.[5][8]

By adhering to these procedures and maintaining a proactive approach to safety, laboratories can ensure the responsible management of chemical waste, protecting both personnel and the environment. Always refer to the specific Safety Data Sheet for the compound and consult with your institution's environmental health and safety department for guidance.

References

Essential Safety and Logistical Protocol for Handling TAS-102 (Trifluridine/Tipiracil)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "TAS-4" did not yield a specific chemical compound. This guide has been developed based on the available safety information for TAS-102 (the combination drug product of trifluridine and tipiracil) , a cytotoxic antineoplastic agent. It is presumed that "this compound" is an internal or alternative designation for TAS-102. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact material being handled and adhere to their institution's environmental health and safety guidelines.

This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving TAS-102. The following procedural guidance is designed to minimize exposure risk and ensure safe handling and disposal.

Hazard Identification and Immediate Precautions

TAS-102 is a hazardous cytotoxic drug.[1][2] The active component, trifluridine, is a nucleoside metabolic inhibitor.[1] Based on safety data sheets, the trifluridine/tipiracil hydrochloride mixture presents the following hazards:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Carcinogenicity: Suspected of causing cancer.[4]

  • Embryo-Fetal Toxicity: Can cause fetal harm.[1][2]

Due to these hazards, TAS-102 must be handled with stringent safety controls to prevent occupational exposure.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to mitigate exposure risks. All PPE should be donned before handling TAS-102 and doffed in a manner that avoids contamination of the user or the workspace.[5][6]

Quantitative PPE Recommendations
PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard).[7][8] Outer glove should have a long cuff.To prevent skin contact with the cytotoxic agent. Double-gloving provides an extra layer of protection.
Gown Disposable, solid-front, back-closing gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).[5][7] Must have long sleeves with tight-fitting elastic or knit cuffs.To protect skin and personal clothing from contamination.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield if there is a splash hazard.[9]To protect eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a containment device (e.g., fume hood, BSC) or when there is a risk of aerosolization.[10]To prevent inhalation of hazardous particles or aerosols.

Note: Specific breakthrough time data for trifluridine/tipiracil with various glove materials was not found in the reviewed literature. It is imperative to select gloves that are specifically rated for use with chemotherapy drugs and to change them immediately if contamination is suspected or after a set duration as per institutional policy (e.g., every 30-60 minutes of continuous use).

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling TAS-102 in a laboratory setting.

Preparation
  • Designate a Handling Area: All handling of TAS-102, especially the manipulation of powders, must be conducted within a designated controlled area, such as a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE).[4]

  • Assemble Materials: Before starting, gather all necessary equipment, including PPE, a plastic-backed absorbent liner to cover the work surface, dedicated utensils (spatulas, weighing paper), and designated cytotoxic waste containers.[5]

  • Don PPE: Put on all required PPE in the correct order (e.g., gown, mask/respirator, eye protection, inner gloves, outer gloves with cuffs over the gown sleeves).

Experimental Procedure (Weighing and Solubilizing)
  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper within the containment device. Use gentle motions to avoid creating airborne dust.

  • Solubilizing: Place the weigh paper with the compound into the receiving vessel. Slowly add the solvent to the solid to minimize splashing.[5]

  • Execution: Perform all experimental steps within the designated containment area.

Post-Handling Decontamination
  • Surface Cleaning: Upon completion of work, decontaminate all surfaces. Wipe down the work area with a detergent solution, followed by a rinse with sterile water, and then a final wipe with 70% isopropyl alcohol.[4] Dispose of all wipes as cytotoxic waste.

  • Equipment Cleaning: All non-disposable equipment that came into contact with TAS-102 must be decontaminated following an approved institutional procedure or washed thoroughly with a suitable detergent and rinsed.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste bin. The gown and remaining PPE are then removed, with the inner gloves taken off last.[5]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Disposal Plan

All waste contaminated with TAS-102 is considered cytotoxic waste and must be disposed of according to institutional and regulatory requirements.[2][11]

Waste Segregation and Containment
Waste TypeContainer SpecificationDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant container with a secure lid, lined with a purple cytotoxic waste bag.[1][12]Place contaminated items (e.g., gloves, gowns, absorbent pads, vials, weigh paper) directly into the designated container.
Sharps Waste Labeled, puncture-resistant sharps container with a purple lid.[2][12]Place contaminated needles, syringes, and other sharp objects into the designated sharps container immediately after use.
Liquid Waste Labeled, leak-proof, and chemically compatible container with a secure screw-top cap.Collect all contaminated liquid waste in the designated container. Do not pour down the drain.[5]
Step-by-Step Disposal Protocol
  • Segregate at Point of Use: Immediately place any contaminated item into the correct, clearly labeled cytotoxic waste container.[12]

  • Seal Containers: Do not overfill containers. When a container is three-quarters full, securely seal it to prevent leakage.[4]

  • Temporary Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until collection. This area should be clearly marked with a cytotoxic hazard symbol.[12]

  • Waste Pickup: Arrange for collection by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4] All cytotoxic waste must ultimately be destroyed via high-temperature incineration.[2][12]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of operations for safely handling and disposing of TAS-102.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_cleanup Post-Handling & Decontamination prep_area 1. Designate & Prepare Containment Area gather_materials 2. Assemble All Materials & Waste Bins prep_area->gather_materials don_ppe 3. Don Full PPE (Double Gloves) gather_materials->don_ppe weigh_solid 4. Weigh Powder (If applicable) don_ppe->weigh_solid Proceed to Handling perform_exp 5. Perform Experiment (e.g., Solubilization) weigh_solid->perform_exp decontaminate 6. Decontaminate Surfaces & Equipment perform_exp->decontaminate Experiment Complete dispose_waste 7. Segregate & Dispose Contaminated Items decontaminate->dispose_waste doff_ppe 8. Doff PPE (Outer gloves first) dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of TAS-102.

G cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal solids Contaminated Solids (Gloves, Gown, Wipes) solid_bin Purple-Bagged Cytotoxic Bin solids->solid_bin liquids Contaminated Liquids liquid_container Sealed Liquid Waste Container liquids->liquid_container sharps Contaminated Sharps sharps_container Purple-Lidded Sharps Container sharps->sharps_container store_securely Store Sealed Containers in Designated Area solid_bin->store_securely liquid_container->store_securely sharps_container->store_securely ehs_pickup Arrange EHS Pickup store_securely->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal Plan for TAS-102 Contaminated Waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.